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[Ru(bpz)3][PF6]2, AldrichCPR

Cat. No.: B12040897
M. Wt: 575.6 g/mol
InChI Key: VEEMVPAUPIJPLA-UHFFFAOYSA-N
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Description

Significance of Ruthenium(II) Polypyridyl Complexes in Contemporary Photochemistry and Materials Science

Ruthenium(II) polypyridyl complexes represent a vast and extensively studied family of molecules renowned for their finely tunable photochemical and photophysical properties. nih.govmdpi.com These compounds, with the archetypal example being [Ru(bpy)3]2+ (where bpy = 2,2'-bipyridine), possess a unique combination of characteristics: they are thermally stable in aqueous solutions, absorb light in the visible spectrum, and exhibit both metal- and ligand-based stable and reversible reduction/oxidation behavior. nih.govcornell.edu

This combination of features makes them exceptional candidates for applications involving light-induced processes. mdpi.com Upon absorbing a photon, these octahedral complexes promote an electron from a metal-centered orbital to a ligand-centered orbital, creating a metal-to-ligand charge-transfer (MLCT) excited state. nih.govbinghamton.edu The properties of this excited state, including its energy and lifetime, can be systematically modified by changing the structure of the polypyridyl ligands. beilstein-journals.orgnih.gov

Consequently, ruthenium(II) polypyridyl complexes have become instrumental in diverse fields. science.gov They are pivotal in the development of dye-sensitized solar cells (DSSCs), where they act as light-harvesting sensitizers. science.govdiva-portal.org Their ability to initiate electron transfer reactions upon illumination has made them powerful photocatalysts in organic synthesis, enabling the generation of radical intermediates under mild conditions. beilstein-journals.orgnih.gov Furthermore, their luminescent properties are exploited in the creation of chemical sensors and as probes for biological systems, such as DNA and G-quadruplexes. mdpi.comdcu.ie In medicine, they are being investigated for photoactivated chemotherapy (PACT), where their ability to undergo light-induced ligand dissociation can be harnessed to release cytotoxic agents selectively at a tumor site. nih.govnih.gov

Distinguishing Characteristics and Research Prominence of [Ru(bpz)3][PF6]2 as a Photoactive Species

Among the wide array of ruthenium(II) polypyridyl complexes, [Ru(bpz)3][PF6]2 (where bpz = 2,2'-bipyrazine) has emerged as a particularly prominent and powerful photoactive species. beilstein-journals.orgresearchgate.net Its distinguishing characteristic lies in the highly electron-deficient nature of its 2,2'-bipyrazine (B159260) ligands. beilstein-journals.orgnih.gov This feature significantly influences its electronic structure and, consequently, its photochemical reactivity.

The primary distinction of [Ru(bpz)3]2+ is its exceptionally positive excited-state redox potential, which is approximately +1.45 V versus the Saturated Calomel Electrode (SCE). beilstein-journals.orgnih.govresearchgate.net This makes it a potent photooxidant, capable of engaging in oxidatively induced photoredox transformations that are inaccessible to less strongly oxidizing complexes like [Ru(bpy)3]2+. beilstein-journals.orgnih.gov The ease of reduction of the bipyrazine ligand compared to bipyridine means that in the excited state, the transferred electron resides on the bpz ligand, facilitating powerful oxidative reactions. researchgate.net

This high oxidizing power has made [Ru(bpz)3][PF6]2 a catalyst of choice for a variety of challenging organic transformations. beilstein-journals.org Its unique capability has been demonstrated in promoting radical cation-mediated reactions under visible light. beilstein-journals.org The compound typically appears as a red powder, and its synthesis has been refined to allow for gram-scale preparations, facilitating its broader use in research. beilstein-journals.orgresearchgate.netsamaterials.com

Physicochemical Properties of [Ru(bpz)3][PF6]2
PropertyValueSource
CAS Number80907-56-8 samaterials.com
Chemical FormulaC24H18F12N12P2Ru samaterials.combiosynth.com
Molecular Weight865.48 g/mol samaterials.combiosynth.com
FormRed powder samaterials.com
Excited State Redox Potential+1.45 V vs SCE beilstein-journals.orgnih.gov

Overview of Key Academic Research Directions and Methodologies Employed for the Compound

Research involving [Ru(bpz)3][PF6]2 is primarily centered on its application as a potent photocatalyst in visible-light-mediated organic synthesis. beilstein-journals.orgsamaterials.com Its strong oxidizing ability in the excited state is exploited to facilitate a wide range of chemical transformations under mild reaction conditions. nih.gov

Key research applications include:

Cycloaddition Reactions: It has proven uniquely capable of promoting radical cation Diels-Alder cycloadditions. beilstein-journals.org It is also employed in visible-light-assisted [2+2+2] cycloadditions for endoperoxide synthesis and in [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. chemicalbook.comresearchgate.net

Synthesis of Heterocycles: The complex is used as a photocatalyst in the preparation of cyclopentylamine (B150401) derivatives and trans-substituted cyclohexenes. samaterials.comchemicalbook.comscientificlabs.ie

Oxidation Reactions: Researchers utilize it for the aerobic oxidation of tertiary aliphatic amines and for photooxygenation of aryl cyclopropanes. chemicalbook.com

Coupling Reactions: It has been applied to radical thiol-ene couplings and the hydrophosphinylation of unactivated alkenes. beilstein-journals.orgchemicalbook.com

To support these applications, a significant research effort has been directed towards improving the synthesis of the compound itself and its crucial ligand, 2,2'-bipyrazine. beilstein-journals.org The development of a straightforward, high-yielding, and scalable palladium-catalyzed route to 2,2'-bipyrazine has been a key enabler for the preparative synthesis of the [Ru(bpz)3][PF6]2 photocatalyst. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The characterization and mechanistic understanding of this complex rely on a suite of spectroscopic and electrochemical methodologies. These include:

UV-Visible Absorption and Luminescence Spectroscopy: These techniques are used to probe the electronic transitions and photophysical properties of the complex, such as its metal-to-ligand charge transfer (MLCT) bands. binghamton.edu

Time-Resolved Spectroscopy: Techniques like laser flash photolysis are employed to study the dynamics of the excited states, providing insight into the transient absorption spectra and the behavior of the charge-transfer state. researchgate.net

Electrochemistry: Cyclic voltammetry is used to determine the ground and excited-state redox potentials, which are crucial for understanding its photocatalytic capabilities. binghamton.edu

Selected Research Applications of [Ru(bpz)3][PF6]2 as a Photocatalyst
Reaction TypeSpecific ApplicationSource
CycloadditionsRadical cation Diels-Alder beilstein-journals.org
Preparation of cyclopentylamine derivatives samaterials.comchemicalbook.comscientificlabs.ie
Synthesis of trans-substituted cyclohexene (B86901) derivatives samaterials.comchemicalbook.comscientificlabs.ie
OxidationsPhotooxygenation of aryl cyclopropanes beilstein-journals.orgchemicalbook.com
Aerobic oxidation of tertiary aliphatic amines chemicalbook.com
CouplingsRadical thiol-ene couplings beilstein-journals.org
Hydrophosphinylation of unactivated alkenes chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18N12Ru

Molecular Weight

575.6 g/mol

IUPAC Name

2-pyrazin-2-ylpyrazine;ruthenium

InChI

InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;

InChI Key

VEEMVPAUPIJPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru]

Origin of Product

United States

Synthesis and Advanced Chemical Characterization of Ru Bpz 3 Pf6 2

Methodological Advances in Ligand (2,2'-Bipyrazine) Synthesis and Optimization

The synthesis of the 2,2'-bipyrazine (B159260) (bpz) ligand has historically presented challenges, often resulting in unreliable and low yields. beilstein-journals.org However, recent advancements have led to more robust and scalable production methods.

Palladium-Catalyzed Reductive Coupling Strategies for 2,2'-Bipyrazine

Transition metal-catalyzed reductive homocouplings of halopyrazine electrophiles are a common route to bpz. beilstein-journals.org While earlier methods using this approach were often capricious, optimized palladium-catalyzed procedures have significantly improved the synthesis. nih.govbeilstein-journals.org One such improved method involves the reductive coupling of 2-chloropyrazine. beilstein-journals.org However, this specific protocol has been noted to sometimes yield only moderate amounts of the desired product, with undesired reductive dehalogenation as a significant side reaction. beilstein-journals.org

A more reliable and high-yielding strategy utilizes 2-iodopyrazine (B2397660) as the starting material. nih.govorgsyn.org The palladium-catalyzed reductive coupling of 2-iodopyrazine has proven to be a more efficient route for the synthesis of 2,2'-bipyrazine. nih.gov

Scalable and High-Yielding Preparation Techniques for the Bipyrazine Ligand

The optimization of the palladium-catalyzed coupling has enabled the gram-scale preparation of 2,2'-bipyrazine. beilstein-journals.orgnih.govbeilstein-journals.org A notable protocol involves the use of palladium(II) acetate (B1210297) as the catalyst, potassium carbonate as the base, and 2-propanol in N,N-dimethylformamide (DMF). nih.govorgsyn.org This method has demonstrated reproducible and high yields, making the ligand more accessible for the synthesis of the ruthenium complex and other applications. nih.govbeilstein-journals.org For instance, reacting 4 grams of 2-iodopyrazine under these optimized conditions can yield 1.25 grams of 2,2'-bipyrazine, which corresponds to an 81% isolated yield. nih.gov

Optimization of Reductive Coupling of 2-Halopyrazines
HalogenCatalystBaseSolventYieldReference
ClPd(OAc)2--40% beilstein-journals.org
IPd(OAc)2K2CO3DMF81% nih.gov

Synthetic Pathways for the Formation of [Ru(bpz)3][PF6]2 and Related Ruthenium(II) Bipyrazine Complexes

The synthesis of the final [Ru(bpz)3][PF6]2 complex is achieved through coordination chemistry, with both traditional and modern methods being employed for related complexes.

Traditional Coordination Synthesis Approaches

The conventional method for preparing [Ru(bpz)3][PF6]2 involves the reaction of a ruthenium(III) chloride precursor with an excess of the 2,2'-bipyrazine ligand in a high-boiling solvent like ethylene (B1197577) glycol. orgsyn.org The mixture is heated to a high temperature (reflux) for several hours under an inert atmosphere. orgsyn.org Following the reaction, the complex is precipitated by adding an aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6). orgsyn.org This straightforward approach facilitates the preparative synthesis of the strongly oxidizing photocatalyst. beilstein-journals.orgnih.gov

Exploration of Efficient Synthetic Protocols (e.g., Microwave-Assisted Methods for Analogues)

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating for the preparation of various transition metal complexes, including ruthenium(II) polypyridyl complexes. tandfonline.commdpi.com This technique offers several advantages, such as significantly reduced reaction times, higher yields, and milder reaction conditions. mdpi.comnih.gov For instance, the synthesis of some ruthenium complexes can be completed in minutes using microwave irradiation, compared to hours or even days with traditional reflux methods. mdpi.comnih.gov

While a specific microwave-assisted synthesis for [Ru(bpz)3][PF6]2 is not detailed in the provided search results, the successful application of this method to analogous complexes like Ru(bpy)32 and other mixed-ligand ruthenium(II) bipyridine complexes suggests its potential applicability. tandfonline.comnih.govresearchgate.net These methods often involve reacting a ruthenium precursor, such as cis-[Ru(bpy)2Cl2], with the desired ligand in a suitable solvent under microwave irradiation. nih.gov This approach has been shown to be efficient for producing high-purity complexes in good yields. nih.govresearchgate.net

State-of-the-Art Spectroscopic Characterization Techniques

A comprehensive understanding of the properties of [Ru(bpz)3][PF6]2 is derived from various spectroscopic techniques.

The complex is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) absorption spectroscopy. bldpharm.comuq.edu.au The 1H NMR spectrum in deuterated acetonitrile (B52724) (CD3CN) provides information about the chemical environment of the protons on the bipyrazine ligands. uq.edu.au

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The spectrum of [Ru(bpz)3][PF6]2 in methanol (B129727) exhibits characteristic absorption bands. researchgate.net Transient absorption spectroscopy has also been employed to study the excited states of the complex. researchgate.net For instance, laser flash photolysis experiments have been used to measure the excited-state absorption of [Ru(bpz)3]2+ in methanol. researchgate.net

Spectroscopic Data for [Ru(bpz)3][PF6]2
TechniqueSolventObserved FeaturesReference
UV-Vis AbsorptionMethanolCorrected transient absorption spectra obtained researchgate.net
1H NMRCD3CNCharacterization of ligand protons uq.edu.au

Time-Resolved Absorption Spectroscopy for Excited-State Species

Time-resolved absorption spectroscopy is a pivotal technique for probing the dynamics of excited-state species. For ruthenium polypyridyl complexes like [Ru(bpz)3]2+, this method allows for the characterization of the metal-to-ligand charge transfer (MLCT) states that are central to their photochemical activity. unt.edu

Upon photoexcitation, [Ru(bpz)3]2+ forms an initial Franck-Condon state which rapidly evolves into a long-lived triplet MLCT (³MLCT) state. unt.edu Transient absorption spectroscopy can track this evolution. For instance, in a study of related ruthenium complexes, transient absorption spectra revealed distinct spectral features corresponding to different isomers formed after photoexcitation, with the product distribution being dependent on the excitation wavelength. semanticscholar.org

In a laser flash photolysis study of [Ru(bpz)3]2+ in methanol, excited-state absorption measurements were conducted with a laser excitation wavelength of 355 nm. The spectra, obtained 50 ns after the laser pulse, provided insights into the nature of the excited state. researchgate.net These transient spectra are often compared with the spectra of the one-electron-reduced form of the ligand, generated via pulse radiolysis, to confirm the localization of the electron in the ³MLCT state. researchgate.net The transient absorption spectra of [Ru(bpz)3]2+ exhibit features that can be attributed to the bipyrazine radical anion, confirming the charge transfer character of the excited state. researchgate.net

The kinetics of these excited states are also a key area of investigation. For many ruthenium polypyridyl complexes, the decay of the transient absorption signal provides information on the lifetime of the ³MLCT state. acadiau.ca In some cases, complex kinetics are observed, indicating the presence of multiple excited-state processes, such as intersystem crossing, internal conversion, and vibrational relaxation. acadiau.ca For example, studies on [Ru(bpy)3]2+ have shown that the excited-state dynamics can be highly dependent on both the pump and probe wavelengths, suggesting a complex potential energy surface. acadiau.canih.gov

Table 1: Transient Absorption Data for Ruthenium Complexes
ComplexSolventExcitation Wavelength (nm)Observed SpeciesKey Findings
[Ru(bpz)3][PF6]2Methanol355³MLCTExcited-state absorption confirms charge transfer to a bpz ligand. researchgate.net
[Ru(bpy)2(dmso)2]2+Acetonitrile355-400PhotoisomersWavelength-dependent formation of different isomers. semanticscholar.org
[Ru(bpy)3]2+Water/Acetonitrile388Nonthermalized excited statesEvidence of multiple emissive states on the picosecond timescale. acadiau.canih.gov

Time-Resolved Emission and Photoluminescence Spectroscopy for Decay Kinetics

Time-resolved emission and photoluminescence spectroscopy are essential for determining the decay kinetics of the emissive excited states of [Ru(bpz)3]2+ and related complexes. The lifetime and quantum yield of luminescence are critical parameters that govern the efficiency of these complexes as photocatalysts. researchgate.net

The decay of the excited state is governed by both radiative (k_r) and non-radiative (k_nr) rate constants. wiley-vch.de Time-resolved emission experiments, often using techniques like time-correlated single photon counting (TCSPC), directly measure the excited-state lifetime (τ₀), which is the inverse of the sum of these rate constants. wiley-vch.deunc.edu For [Ru(bpy)3]2+, the lifetime is typically in the range of 500 to 1000 ns, depending on factors like the solvent, temperature, and presence of quenchers. wiley-vch.de

Studies on various ruthenium polypyridyl complexes have revealed important structure-property relationships. For example, substitution on the bipyridine ligands can significantly alter the excited-state lifetime. researchgate.net A first-order kinetic model has been proposed to describe the excited-state dynamics of [Ru(bpz)3]2+, which can simulate the time-dependent decay and the evolution of the excited-state population, revealing primary and secondary deactivation pathways. rsc.org

In some cases, the emission decay is not a single exponential, indicating more complex photophysical processes. For instance, biexponential decay has been observed for some DNA-bound ruthenium complexes, suggesting different environments or deactivation channels for the excited state. nih.gov Picosecond luminescence detection has been used to observe emission from non-thermalized excited states in [Ru(bpy)3]2+ derivatives, revealing instrument-limited fluorescence (τ₁ ≈ 3-5 ps) and a longer-lived emission (τ₂ > 50 ps) under certain conditions. acadiau.canih.gov

Table 2: Luminescence Decay Data for Ruthenium Complexes
ComplexMediumLifetime (τ)Decay CharacteristicsKey Findings
[Ru(bpz)3]2+Acetonitrile~500-1000 nsFirst-order decayLifetime is solvent and temperature dependent. wiley-vch.de
[Ru(bpy)2(tatp)]2+Aqueous solution246.0 nsSingle-exponentialBecomes bi-exponential when intercalated in DNA. nih.gov
[Ru(bpy)2(dmtatp)]2+Aqueous solution513.5 nsSingle-exponentialAlso shows bi-exponential decay in DNA. nih.gov
[Ru(bpy)3]2+ derivativesWater~3-5 ps and >50 psBiexponentialObservation of emission from non-thermalized states. acadiau.canih.gov

Ultrafast Transient Infrared (IR) Spectroscopy for Structural Dynamics

Ultrafast transient infrared (TRIR) spectroscopy is a powerful technique for probing the structural dynamics of molecules in their excited states. By monitoring changes in vibrational frequencies in real-time, TRIR provides a direct window into the evolving molecular structure following photoexcitation. rsc.orgacs.org

For [Ru(bpz)3]2+, TRIR can be used to follow the changes in the vibrational modes of the bipyrazine ligands as an electron is transferred to one of them in the MLCT state. This provides detailed information about the localization of the electron and the subsequent structural relaxation.

In studies of the parent complex, [Ru(bpy)3]2+, TRIR has been employed to elucidate the evolution of the system following excitation into the ¹MLCT band. rsc.orgacs.org While for [Ru(bpy)3]2+ itself, no intermediate state was observed during the relaxation of the ³MLCT state back to the ground state, studies on sterically hindered derivatives like [Ru(mbpy)3]2+ and [Ru(mphen)3]2+ revealed an intermediate state with a lifetime of about 400 ps. acs.org The species-associated IR difference spectra of this intermediate were in good agreement with calculated difference spectra, providing strong evidence for its identity. acs.org

The TRIR spectrum of a related complex, Ru-qdppz, showed a ground state bleach at 1678 cm⁻¹, corresponding to a ν(C=O) mode of the quinone part of the ligand, upon excitation. osti.gov This type of specific vibrational signature allows for precise tracking of where the electronic charge is localized and how the molecular framework responds on ultrafast timescales.

Table 3: Ultrafast Transient IR Spectroscopy Findings for Ruthenium Complexes
ComplexSolventKey ObservationTime ScaleInterpretation
[Ru(bpy)3]2+Deuterated AcetonitrileNo observable intermediate-Direct relaxation from ³MLCT to ground state. acs.org
[Ru(mbpy)3]2+Deuterated AcetonitrileIntermediate state observed~400 psFormation of a transient species before returning to the ground state. acs.org
Ru-qdppzNot specifiedGround state bleach of ν(C=O)FemtosecondsLocalization of charge on the quinone moiety. osti.gov

Ultrafast XUV Photoelectron Spectroscopy in Solution Environments

Ultrafast X-ray and extreme ultraviolet (XUV) photoelectron spectroscopy are emerging techniques for studying the electronic structure and dynamics of molecules directly in the liquid phase. These methods provide absolute binding energies of the molecular orbitals involved in photoinduced processes.

A global fit analysis of the transient signal allowed for the determination of the binding energies of the initially populated ¹MLCT state and the thermally relaxed ³MLCT state. researchgate.net A three-state model, including intersystem crossing (ISC) from the ¹MLCT to the ³MLCT state and intramolecular vibrational relaxation (IVR) within the triplet manifold, was used to describe the decay processes. The kinetic constants for ISC (37 ± 10 fs) and IVR (120 ± 20 fs) were found to be in agreement with values from studies in aqueous solution. researchgate.net This demonstrates the potential of ultrafast XUV photoelectron spectroscopy to provide detailed insights into the early-time photophysics of [Ru(bpz)3]2+ in solution.

Resonance Raman (RR) Spectroscopy for Vibrational Modes of Excited States

Resonance Raman (RR) spectroscopy is a valuable tool for selectively probing the vibrational modes of a chromophore within a molecule. uark.edu By tuning the excitation wavelength to an electronic absorption band, the Raman signals of the vibrations coupled to that transition are enhanced. This makes RR spectroscopy particularly useful for studying the structure of both ground and excited states of ruthenium polypyridyl complexes. uark.edumarquette.edu

For heteroleptic complexes, such as those containing both bipyridine and bipyrazine ligands, RR spectroscopy can be used to definitively assign the electronic absorption bands by selectively enhancing the vibrations of one ligand over the other. marquette.eduresearchgate.net This has been used to establish the Ru-to-bpz charge-transfer character of the lowest energy electronic transition in such complexes. researchgate.net

Time-resolved resonance Raman (TR²) spectroscopy takes this a step further by probing the vibrational spectrum of the transient excited state. marquette.edu In TR² studies of Ru(II) complexes with bipyrazine ligands, excitation at 355 nm confirmed the selective population of a bpz-localized ³MLCT excited state. marquette.edu The data from a series of systematically varied complexes showed that the RR and TR² spectral parameters are characteristic of a given ligand, with only slight shifts observed as other "spectator" ligands are changed. marquette.edu

The TR² spectra of [Ru(bpy)3]2+ have provided convincing evidence for the localization of the excited electron on a single bipyridine ligand, showing bands attributable to both a neutral bpy ligand and a bipyridine radical anion (bpy•⁻). researchgate.net

Table 4: Resonance Raman Spectroscopy Data for Ruthenium Complexes
ComplexTechniqueExcitation Wavelength (nm)Key Findings
RuL₂(bpz)²⁺ seriesRR and TR²Various (RR), 355 (TR²)Selective enhancement of ligand modes; confirmation of bpz-localized ³MLCT state. marquette.edu
[Ru(bpy)₂(bpdz)]²⁺RRJudiciously chosenDefinitive assignment of electronic absorption bands. researchgate.net
[Ru(bpy)₃]²⁺TR²Not specifiedEvidence for a localized ³MLCT state formulated as [Ru³⁺(bpy)₂(bpy•⁻)]²⁺. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting species with unpaired electrons, such as radicals and certain transition metal ions. dokumen.pubneware.net In the context of the photochemistry of [Ru(bpz)3]2+, EPR can be a powerful tool for characterizing the paramagnetic intermediates that are formed during photocatalytic cycles.

While the ground state of [Ru(II)(bpz)3]2+ is diamagnetic (no unpaired electrons), its one-electron reduced or oxidized forms, as well as the ³MLCT excited state (which is a triplet state with two unpaired electrons), are paramagnetic and therefore EPR active.

Although direct EPR studies on [Ru(bpz)3]2+ are not extensively reported in the provided context, the principles of the technique are highly relevant. EPR can provide valuable information about the electronic structure and environment of paramagnetic centers. dokumen.pub In photocatalytic reactions involving [Ru(bpz)3]2+, radical intermediates are often generated from the substrate molecules. beilstein-journals.org EPR, often in conjunction with spin trapping techniques using agents like DMPO, can be used to detect and identify these short-lived radical intermediates, providing crucial mechanistic insights. nih.gov For example, in a study of a different photocatalytic system, EPR was used to observe radical adducts, and the complexity of the EPR spectrum provided information about the nature of the radical species and their environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of diamagnetic molecules in solution. pearsoncanada.ca For [Ru(bpz)3][PF6]2, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized complex. acadiau.ca

The diamagnetic nature of the Ru(II) center in the ground state of [Ru(bpz)3]2+ results in well-defined NMR spectra with sharp lines. d-nb.info The chemical shifts and coupling patterns of the protons on the bipyrazine ligands provide a unique fingerprint of the complex. For instance, in the ¹H NMR spectrum of a related complex, Ru(bpy)2(L1)2, distinct signals were observed for the protons on the different pyridine (B92270) rings, allowing for detailed structural assignment. d-nb.info

In the synthesis of [Ru(bpz)3][PF6]2, NMR is used not only to characterize the final product but also to monitor the progress of the reaction and to determine the yield of the desired compound. beilstein-journals.org For example, ¹H NMR analysis with an internal standard was used to determine the yields during the optimization of the synthesis of the 2,2'-bipyrazine ligand. beilstein-journals.org Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), can also be employed to establish the connectivity between different protons in the molecule, further confirming the structure. dcu.ie

Table 5: Compound Names
Abbreviation/NameFull Chemical Name
[Ru(bpz)3][PF6]2Tris(2,2'-bipyrazine)ruthenium(II) bis(hexafluorophosphate)
[Ru(bpy)3]2+Tris(2,2'-bipyridine)ruthenium(II)
[Ru(dmb)3]2+Tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)
[Ru(dfmb)3]2+Tris(4,4'-bis(trifluoromethyl)-2,2'-bipyridine)ruthenium(II)
[Ru(bpy)2(dmso)2]2+cis-Bis(2,2'-bipyridine)bis(dimethylsulfoxide)ruthenium(II)
Ru-qdppzRu(bpy)2(naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione)2
[Ru(mbpy)3]2+Tris(6-methyl-2,2'-bipyridine)ruthenium(II)
[Ru(mphen)3]2+Tris(2-methyl-1,10-phenanthroline)ruthenium(II)
Ru(bpy)2(L1)2Ru(bpy)2(3-(2-pyridyl) beilstein-journals.orgnih.govbiosynth.comtriazolo[1,5-a]pyridine)2
[Ru(bpy)2(tatp)]2+[Ru(bpy)2(1,4,8,9-tetra-azatriphenylene)]2+
[Ru(bpy)2(dmtatp)]2+[Ru(bpy)2(2,3-dimethyl-1,4,8,9-tetra-azatriphenylene)]2+
[Ru(bpy)2(bpdz)]2+[Ru(bpy)2(3,3'-bipyridazine)]2+
DMPO5,5-Dimethyl-1-pyrroline N-oxide
[EMIM][TfO]1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Electrochemical Characterization Methods for Redox Mechanistic Insights

The electrochemical behavior of [Ru(bpz)3][PF6]2 provides critical insights into its function as a photocatalyst. Various techniques are employed to probe its redox properties, revealing the potentials at which the complex undergoes oxidation and reduction, and the mechanisms of these electron transfer processes.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of chemical species. umb.eduwiley-vch.de For [Ru(bpz)3][PF6]2, CV measurements reveal its redox potentials and the reversibility of its electron transfer reactions. osti.govresearchgate.net The electrochemical behavior of [Ru(bpz)3]2+ has been investigated in acetonitrile solutions. osti.gov The oxidation to the 3+ state and the subsequent reductions to the 1+, 0, 1-, and 2- forms occur at potentials approximately 0.5V more positive than those for the analogous tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) complex. osti.gov This positive shift is attributed to the electron-withdrawing nature of the bipyrazine ligands. nih.govnih.govbeilstein-journals.org

The Ru(III)/Ru(II) redox couple for [Ru(bpz)3]2+ is a key parameter determined by CV. osti.govdtic.mil The potential of this couple is influenced by the solvent and the supporting electrolyte used in the measurement. umb.edudtic.mil For instance, in acetonitrile with a supporting electrolyte, the oxidation of the ruthenium center is observed as a reversible process. wiley-vch.de The excited state redox potential of [Ru(bpz)3]2+ is notably positive, around +1.45 V vs SCE, making it a powerful photooxidant. nih.govnih.govbeilstein-journals.org

The general methodology for performing CV on such complexes involves dissolving the compound in a suitable solvent, like acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (TBAPF6). umb.eduwiley-vch.de A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode), and a counter electrode (e.g., platinum wire). umb.edursc.org The potential is scanned over a specific range to observe the oxidation and reduction peaks, from which the formal potentials (E°') can be determined as the midpoint of the anodic and cathodic peak potentials for a reversible couple. umb.edu

Table 1: Cyclic Voltammetry Data for Ruthenium Complexes

Complex Redox Couple Potential (V vs. reference) Solvent Reference Electrode Citation
[Ru(bpz)3]2+ Ru(III)/Ru(II) ~ +1.45 Acetonitrile SCE nih.govnih.govbeilstein-journals.org
[Ru(bpy)3]2+ Ru(III)/Ru(II) ~ +1.00 Acetonitrile Ferrocene/ferrocenium wiley-vch.de
[Ru(bpy)3]2+ Ru(II)/Ru(I) ~ -1.52 Acetonitrile NHE researchgate.net
[Ru(bpz)3]2+ Oxidation ~0.5 V more positive than [Ru(bpy)3]2+ Acetonitrile Not Specified osti.gov
[Ru(bpz)3]2+ Reduction ~0.5 V more positive than [Ru(bpy)3]2+ Acetonitrile Not Specified osti.gov

Note: The exact potential values can vary depending on the experimental conditions, including the specific reference electrode and supporting electrolyte used.

For a more detailed and sensitive analysis of the redox behavior of [Ru(bpz)3][PF6]2, techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed. nih.govamazonaws.comvt.edu These methods offer improved resolution and lower detection limits compared to CV, making them suitable for determining accurate redox potentials, especially for irreversible or quasi-reversible processes. amazonaws.com

In DPV, the potential is scanned with a series of regular pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the base potential. This results in a peak-shaped output that is directly proportional to the concentration of the analyte and can provide more accurate peak potential values. rsc.org

SWV utilizes a square-wave potential waveform superimposed on a potential staircase. The current is sampled at the end of both the forward and reverse half-cycles of the square wave. The difference between these two currents is then plotted against the base potential, yielding a peak-shaped voltammogram with enhanced sensitivity and rejection of background currents. vt.edu

For ruthenium complexes, DPV and SWV have been used to obtain precise half-wave potentials (E1/2). nih.govamazonaws.com For instance, in a study of related ruthenium complexes, DPV was conducted with a sweep rate of 20 mV/s and a pulse amplitude of 50 mV. rsc.org Similarly, SWV experiments have been performed with specific parameters for step potential, amplitude, and frequency to resolve closely spaced redox events. researchgate.net

Rotating electrode methods, such as the rotating disk electrode (RDE) and rotating ring-disk electrode (RRDE), are powerful techniques for investigating the kinetics and mechanisms of electrocatalytic reactions. nih.govacs.orgucsd.edu These methods are particularly useful for studying the electrocatalytic activity of [Ru(bpz)3][PF6]2 in various chemical transformations. samaterials.com

In an RDE setup, the working electrode is rotated at a constant and controlled speed. This rotation creates a well-defined and reproducible flow of solution towards the electrode surface, leading to a steady-state limiting current that is proportional to the bulk concentration of the analyte and the square root of the rotation rate (Levich equation). ucsd.edu By analyzing the relationship between the limiting current and the rotation rate, one can determine kinetic parameters of the electrode reaction. ucsd.edu

The RRDE is an extension of the RDE, featuring a concentric ring electrode around the central disk. This setup allows for the detection of reaction intermediates or products generated at the disk electrode as they are swept outwards to the ring. By monitoring the currents at both the disk and the ring, it is possible to gain detailed insights into the reaction mechanism, including the identification of transient species.

While specific studies employing rotating electrode methods for the [Ru(bpz)3][PF6]2 complex itself are not detailed in the provided context, the application of these techniques to the analogous [Ru(bpy)3]2+ complex for the electrocatalytic oxidation of hypoxanthine (B114508) demonstrates their utility. nih.gov In that study, the limiting current plateau for the Ru(III)/Ru(II) couple was observed, and the electrocatalytic currents were found to increase with the concentration of the substrate. nih.gov Such methods could be similarly applied to elucidate the electrocatalytic mechanisms involving [Ru(bpz)3]2+.

Scanning Electrochemical Microscopy (SECM) is a high-resolution technique used to investigate electrochemical processes occurring at interfaces, such as liquid/solid, liquid/liquid, and liquid/gas interfaces. acs.orgnih.gov It utilizes a micro- or nano-sized electrode tip that is scanned in close proximity to a substrate surface, allowing for localized electrochemical measurements. acs.org

SECM can operate in different modes. In the feedback mode, the tip current is monitored as it approaches the substrate. The current changes depending on whether the substrate is conducting or insulating and whether it participates in the redox process, providing information about the surface's topography and reactivity. nih.gov In the generation/collection mode, the tip generates a redox species that is then detected at the substrate, or vice versa, allowing for the study of interfacial electron transfer kinetics. acs.org

SECM has been employed to study the electrogenerated chemiluminescence (ECL) of the [Ru(bpy)3]2+ system, providing insights into the kinetics and mechanism of the light-emitting reaction. nih.gov By controlling the distance between the SECM tip and the substrate, researchers can study the influence of the annihilation kinetics on the ECL signal. nih.gov Similar SECM studies on [Ru(bpz)3][PF6]2 could provide valuable information about its interfacial reactivity, particularly in the context of photocatalysis where reactions occur at the interface between the catalyst and the substrate. For example, SECM could be used to probe the photoinduced electron transfer reactions at a semiconductor surface sensitized with the ruthenium complex. slideshare.net

Fundamental Photophysical and Excited State Dynamics of Ru Bpz 3 Pf6 2

Electronic Structure and Excited State Manifolds

The electronic properties of [Ru(bpz)3][PF6]2 are central to its function. Upon absorption of light, the complex transitions to an excited state, initiating a cascade of photophysical events.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) States (Singlet and Triplet)

The absorption of visible light by [Ru(bpz)3]2+ promotes an electron from a metal-based d-orbital to a ligand-based π* orbital, a process known as a metal-to-ligand charge transfer (MLCT) transition. wiley-vch.delibretexts.org This initial excitation leads to the formation of a short-lived singlet MLCT (¹MLCT) state. wiley-vch.denih.gov Due to strong spin-orbit coupling, a characteristic feature of heavy metal complexes like ruthenium, this ¹MLCT state rapidly undergoes intersystem crossing (ISC) to a longer-lived triplet MLCT (³MLCT) state. wiley-vch.delibretexts.orgnih.gov

The ³MLCT state is the key emissive state and is responsible for the complex's phosphorescence. wiley-vch.de It can be conceptualized as a species where the ruthenium center is oxidized to Ru(III) and one of the bipyrazine (bpz) ligands is reduced. wiley-vch.de This charge-separated nature of the ³MLCT state makes the excited complex a potent oxidizing and reducing agent. wiley-vch.de In the case of the related complex [Ru(bpy)3]2+, the excited electron in the ³MLCT state is often localized on a single bipyridine ligand rather than being delocalized over all three. nih.gov

StateDescriptionKey Characteristics
¹MLCT Singlet Metal-to-Ligand Charge TransferShort-lived, initially formed upon photoexcitation.
³MLCT Triplet Metal-to-Ligand Charge TransferLonger-lived, emissive state, responsible for phosphorescence and photoreactivity.

Exploration of Interligand Charge Transfer (ILCT) and Metal-Centered (MC) Excited States

Beyond the prominent MLCT states, other excited states can influence the photophysical pathways of ruthenium polypyridyl complexes. Interligand charge transfer (ILCT) states, where an electron is transferred between different ligands, can act as energy reservoirs in certain systems. nih.gov However, in complexes like [Ru(bpy)3]2+, which shares similarities with [Ru(bpz)3]2+, ILCT states are generally not observed at energies low enough to be significantly populated from the ³MLCT states. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Excited States

The electronic transitions in [Ru(bpz)3]2+ can be understood by examining its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is primarily centered on the ruthenium metal, while the lowest unoccupied molecular orbital (LUMO) is localized on the bipyrazine ligands. nih.gov

Upon excitation, an electron is promoted from the HOMO to the LUMO, creating the MLCT state. The energy difference between the HOMO and LUMO dictates the energy of the absorption and emission bands. The electron-deficient nature of the bipyrazine ligands in [Ru(bpz)3]2+ results in a relatively low-lying LUMO, which contributes to its high excited-state redox potential. nih.gov For the related complex [Ru(bpy)3]2+, the HOMO-LUMO gap has been calculated to be around 0.14 eV. rsc.org

OrbitalPrimary LocationRole in Excitation
HOMO Ruthenium MetalSource of the electron in the MLCT transition.
LUMO Bipyrazine LigandsDestination of the electron in the MLCT transition.

Intrinsic Excited State Deactivation Pathways

Following excitation, the [Ru(bpz)3]2+ complex relaxes back to its ground state through a series of ultrafast processes.

Intersystem Crossing (ISC) Dynamics and Rates

Intersystem crossing (ISC) is the process by which the molecule transitions from the initially populated singlet excited state to a triplet excited state. libretexts.org In ruthenium polypyridyl complexes, this process is remarkably efficient and fast, occurring on the femtosecond timescale. wiley-vch.deresearchgate.net For the analogous [Ru(bpy)3]2+ complex, the ISC from the ¹MLCT to the ³MLCT state has been reported to occur with a time constant of approximately 37 ± 10 femtoseconds. researchgate.netrsc.org Some studies on [Ru(bpy)3]2+ have estimated this time to be as fast as 40 ± 15 fs. nih.gov This rapid ISC is a key reason for the high quantum yield of ³MLCT formation, which is close to unity. polimi.it

The rate of ISC is influenced by the strength of spin-orbit coupling and the energy gap between the singlet and triplet states. rsc.org The heavy ruthenium atom provides the necessary spin-orbit coupling to facilitate this spin-forbidden transition. libretexts.org

Intramolecular Vibrational Relaxation (IVR) Kinetics

After intersystem crossing populates the ³MLCT state, the molecule is often in a vibrationally "hot" or excited state. Intramolecular vibrational relaxation (IVR) is the process by which this excess vibrational energy is redistributed among the various vibrational modes of the molecule and dissipated to the surrounding solvent, leading to a thermally equilibrated (or "cooled") ³MLCT state. researchgate.netqmul.ac.uk

For [Ru(bpy)3]2+, IVR within the triplet manifold has been observed with a kinetic constant of 120 ± 20 femtoseconds. researchgate.netrsc.org Other studies have reported that vibrational cooling in the ³MLCT state can take place over a longer timescale, on the order of picoseconds. nih.govacadiau.ca For instance, vibrational cooling with decay times in the range of 0.56–1.3 ps has been reported for [Ru(bpy)3]2+. nih.gov This process can sometimes be observed as a spectral evolution in time-resolved spectroscopy experiments. qmul.ac.uk

ProcessTimescaleDescription
Intersystem Crossing (ISC) ~37-40 fsUltrafast transition from the ¹MLCT to the ³MLCT state.
Intramolecular Vibrational Relaxation (IVR) ~120 fs to 1.3 psRedistribution and dissipation of excess vibrational energy within the ³MLCT state.

Non-Radiative Decay Mechanisms and Their Modulation

Following excitation to a singlet metal-to-ligand charge transfer (¹MLCT) state, rapid intersystem crossing (ISC) to a lower-energy triplet MLCT (³MLCT) state typically occurs within femtoseconds. wiley-vch.de This ³MLCT state is relatively long-lived and is the primary state from which both luminescence and further non-radiative decay to the ground state occur. wiley-vch.dephysicsopenlab.org

The rate of non-radiative decay (k_nr) from the ³MLCT state is significantly influenced by the energy gap between the ³MLCT state and a higher-lying metal-centered (³MC) or "d-d" excited state. univie.ac.atresearchgate.net Thermal population of this ³MC state provides an efficient pathway for non-radiative deactivation back to the ground state. univie.ac.at The energy of this ³MC state, and thus the rate of non-radiative decay, can be modulated by several factors. For instance, steric bulk on the ligands can restrict geometric changes that are necessary for the non-radiative decay process, thereby decreasing the non-radiative decay rate. psu.edu

Luminescence and Phosphorescence Properties

The luminescence of [Ru(bpz)3][PF6]2 arises from the radiative decay of the ³MLCT excited state to the singlet ground state, a process known as phosphorescence. researchgate.netnih.gov This emission is characterized by its wavelength, quantum yield, and lifetime, which are key indicators of the complex's photophysical behavior.

Aqueous solutions of similar ruthenium(II) bipyridyl complexes exhibit an orange hue due to a strong MLCT absorption band around 452 nm. wikipedia.org The subsequent phosphorescence occurs at a longer wavelength, typically around 620 nm in aqueous solution for the parent complex [Ru(bpy)3]²⁺. physicsopenlab.orgwikipedia.org The quantum yield of this emission is sensitive to the environment, for example, it is about 2.8% in air-saturated water at room temperature for [Ru(bpy)3]²⁺. physicsopenlab.orgwikipedia.org The relatively long lifetime of this excited state, in the order of hundreds of nanoseconds, is a hallmark of its triplet character. wikipedia.org

The table below summarizes typical photophysical data for related ruthenium polypyridyl complexes.

PropertyValueConditionsReference
Absorption Max (λ_abs)~452 nmAcetonitrile (B52724) wiley-vch.de
Emission Max (λ_em)~620 nmAcetonitrile wiley-vch.de
Excited State Lifetime (τ)650 - 890 nsWater/Acetonitrile wikipedia.org
Luminescence Quantum Yield (Φ)~2.8%Air-saturated water physicsopenlab.orgwikipedia.org

Environmental and Structural Modulations of Photophysical Properties

The photophysical properties of [Ru(bpz)3][PF6]2 are not static but can be significantly altered by the surrounding environment and by modifications to the ligand structure.

Influence of Solvent Polarity and Proton Availability on Excited-State Lifetimes and Pathways

The polarity of the solvent plays a crucial role in modulating the excited-state dynamics. In some ruthenium complexes, a change in solvent polarity can alter the relative energies of different excited states. For instance, in complexes with ligands like dppz (dipyrido[3,2-a:2',3'-c]phenazine), two distinct ³MLCT states can exist. The relative energy of these states, and thus the emission properties, can be highly dependent on the solvent's polarity and hydrogen-bonding ability. nih.govresearchgate.net For example, the emission maximum of [Ru(bpy)₂(dppp2)]²⁺ shifts significantly from 752 nm in acetonitrile to 653 nm in dichloromethane, accompanied by a 19-fold increase in luminescence quantum yield. nih.gov This is attributed to changes in the relative stabilities of two low-lying MLCT excited states. nih.gov

Proton availability can also dramatically affect the excited-state behavior. Protonation of the ligands can alter the electronic structure and the energies of the excited states. researchgate.netacs.org For instance, in a ruthenium dyad with an imidazole-containing ligand, changes in the protonation state of the imidazole (B134444) group led to changes in the electronic configuration of the lowest lying excited state. acadiau.ca Deprotonation can lead to a blue shift in both absorption and phosphorescence spectra. rsc.org Furthermore, hydrogen bonding with solvent molecules can provide an efficient channel for non-radiative decay, leading to a shorter excited-state lifetime. nsf.gov

Photophysical Behavior within Confined Environments (e.g., Zeolites, Sol-Gel Matrices, Thin Films)

Confining [Ru(bpz)3][PF6]2 within matrices such as zeolites, sol-gel glasses, or thin films can lead to significant changes in its photophysical properties. Encapsulation within zeolite-Y has been shown to result in photoaquation, forming aqua-substituted products. researchgate.net

In sol-gel derived silica (B1680970) films, the fluorescence properties of the entrapped ruthenium complex are sensitive to the processing conditions. acs.org The emission band can shift, and both the fluorescence lifetime and efficiency can change with the drying temperature of the film. acs.org These changes are attributed to the evolving local environment around the complex as the sol-gel matrix solidifies and densifies. acs.org

Thin films of ruthenium polypyridyl complexes are also of interest for applications in organic light-emitting diodes (OLEDs). The photoluminescence yield of the film is a key determinant of the electroluminescence efficiency of the device. cornell.edu However, additional quenching mechanisms can operate in solid-state devices, leading to a more dramatic decrease in efficiency compared to the photoluminescence yield in thin films on inert substrates. cornell.edu

Effects of Ligand Structural Variations on Excited State Dynamics and Reactivity

Modifying the structure of the bipyrazine ligands offers a powerful tool to tune the photophysical properties of the ruthenium complex. The introduction of electron-donating or electron-withdrawing substituents on the bipyridine or bipyrazine rings can significantly alter the energy of the MLCT and ³MC states. univie.ac.at Electron-donating groups generally lead to different non-radiative decay pathways compared to electron-withdrawing groups. univie.ac.at

For example, replacing a bipyridine (bpy) ligand with a more π-deficient ligand like bipyrazine (bpz) or tetraazaphenanthrene (TAP) can enhance the photo-oxidizing power of the complex's ³MLCT state. researchgate.net This makes such complexes suitable for photo-induced electron transfer (PET) reactions. The specific structure of the ligands has a precisely determined influence on the photophysical and electrochemical properties. researchgate.net Lowering the symmetry of the complex, for instance by using a tetradentate bipyridine ligand, can also affect the electronic properties, potentially leading to a low emission quantum yield if the lowest lying triplet excited state becomes a ³MC state. rsc.orgnih.gov

Electron Transfer and Proton Coupled Electron Transfer Mechanisms of Ru Bpz 3 Pf6 2

Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) is a fundamental process where the excited *[Ru(bpz)3]^2+ complex accepts or donates an electron, initiating a chemical transformation. researchgate.net This process can occur through intermolecular or intramolecular pathways and is governed by the redox potentials of the complex and the quenching agent. d-nb.info

In the reductive quenching pathway, the excited complex *[Ru(bpz)3]^2+ is reduced by an external electron donor (a reductant), generating the one-electron reduced species, [Ru(bpz)3]^+. d-nb.info This process is highly efficient with various electron donors, such as amines, hydroquinones, and anilines. d-nb.inforesearchgate.netwisc.edu

The general mechanism for reductive quenching by an amine (D) is as follows: [Ru(bpz)3]^2+ + hν → *[Ru(bpz)3]^2+ *[Ru(bpz)3]^2+ + D → [Ru(bpz)3]^+ + D•+

Studies have demonstrated that the quenching of *[Ru(bpz)3]^2+ by organic amines and methoxybenzenes in acetonitrile (B52724) solution follows this pathway, with linear Stern-Volmer plots indicating a dynamic quenching mechanism. dtic.mil The reduced complex, [Ru(bpz)3]^+, is a potent reductant and can be used to drive subsequent chemical reactions, such as the reduction of an alkyl radical in a catalytic cycle. d-nb.info In some applications, aniline (B41778) derivatives have been employed as redox mediators to facilitate the quenching of *[Ru(bpz)3]^2+ by substrates like thiols, which might otherwise react slowly. wisc.edu This forms an aniline radical cation and [Ru(bpz)3]^+, which then participates in the desired reaction sequence. wisc.edu

Examples of Reductive Quenchers for *[Ru(bpz)3]2+
Quencher (Reductant)Product of QuencherApplication ContextSource
TriethylamineTriethylamine Radical CationGeneral photocatalytic cycles d-nb.info
Aniline DerivativesAniline Radical CationRedox mediation in thiol-ene reactions wisc.edu
Hydroquinone (B1673460)Semiquinone RadicalMechanistic studies of electron transfer researchgate.net
N-aryltetrahydroisoquinolinesAmine Radical Cationα-alkylation of amines d-nb.info

Due to the electron-deficient bipyrazine ligands, *[Ru(bpz)3]^2+ is a powerful photooxidant with an excited-state redox potential of +1.45 V vs SCE. beilstein-journals.org This allows it to be quenched oxidatively by an electron acceptor, a process where the excited complex donates an electron. However, a more common and significant pathway is the oxidative quenching of a substrate by the excited complex, where *[Ru(bpz)3]^2+ acts as the oxidant. researchgate.net

This mechanism is central to many of its applications in photocatalysis, particularly in oxidatively induced transformations. beilstein-journals.orgresearchgate.net The excited complex accepts an electron from a substrate (A), leading to the formation of the reduced complex [Ru(bpz)3]^+ and the oxidized substrate A•+. polyu.edu.hk

The general mechanism is: [Ru(bpz)3]^2+ + hν → *[Ru(bpz)3]^2+ *[Ru(bpz)3]^2+ + A → [Ru(bpz)3]^+ + A•+

This pathway has been utilized to generate N-centered radical cations from styryl anilines, initiating cascade reactions to form indole (B1671886) products. polyu.edu.hk It is also the key step in the photooxidation of biomolecules like guanine (B1146940), where PET from the guanine moiety to the excited complex leads to an oxidized guanine radical. researchgate.net The high oxidizing power of *[Ru(bpz)3]^2+ makes it uniquely suited for transformations that are not successful with less strongly oxidizing complexes like [Ru(bpy)3]^2+. researchgate.net

Electron transfer involving [Ru(bpz)3]^2+ can occur between separate chemical species (intermolecular) or within a single molecule containing both the ruthenium complex and a donor/acceptor moiety (intramolecular).

Intermolecular PET: Most photocatalytic applications of [Ru(bpz)3]^2+ involve intermolecular electron transfer, where the excited complex collides with a substrate in solution. d-nb.infowisc.edu The quenching of *[Ru(bpz)3]^2+ by various amines, methoxybenzenes, and metal ions are all examples of bimolecular processes. dtic.mil The efficiency of these processes is dependent on the concentration of the quencher and the rate constant of the quenching reaction.

Intramolecular PET: To study the fundamental steps of electron transfer in greater detail, researchers have designed dyad systems where a donor or acceptor molecule is covalently linked to a Ru(bpz)3^2+ unit. researchgate.net For instance, dyads connecting a phenol (B47542) unit to Ru(bpz)3^2+ via a p-xylene (B151628) spacer have been synthesized. researchgate.net Upon selective photoexcitation of the ruthenium center, an intramolecular charge separation occurs. This process is conceptually similar to intermolecular PET but is kinetically favored due to the proximity of the donor and acceptor. These studies are crucial for understanding the factors that control long-range electron transfer, a key process in artificial photosynthesis. researchgate.net

Oxidative Quenching Mechanisms and Generation of Oxidized Species[33],[34],[35],

Proton-Coupled Electron Transfer (PCET) Processes

Proton-coupled electron transfer (PCET) is a vital mechanism in which an electron and a proton are transferred together. This can occur in a single kinetic step (concerted) or in separate, sequential steps (stepwise). PCET allows for the activation of substrates whose redox potentials might be prohibitive for a simple PET process. wisc.edu The photoexcited *[Ru(bpz)3]^2+ complex can act as a combined electron and proton acceptor, engaging in PCET with substrates like thiophenols and phenols. researchgate.net

In a concerted proton-electron transfer (CPET) mechanism, the electron and proton are transferred in a single, elementary step from the substrate to the *[Ru(bpz)3]^2+ complex. This pathway avoids the formation of high-energy intermediates such as radical cations or anions that would be generated in a stepwise process.

A definitive example of this mechanism has been observed in the reaction between *[Ru(bpz)3]^2+ and a series of substituted thiophenols. researchgate.net The specific pathway was found to be tunable based on the electronic properties of the thiophenol. For certain thiophenols, kinetic data strongly supported a CPET mechanism, where the S-H bond is cleaved, and the electron and proton are transferred simultaneously to the excited complex and a base in solution, respectively. researchgate.net Similarly, a dyad containing 4-cyanophenol linked to Ru(bpz)3^2+ was found to react via a concerted mechanism upon photoexcitation. researchgate.net

In a stepwise mechanism, the electron transfer (ET) and proton transfer (PT) occur in distinct, sequential steps. The most common sequence for an oxidative process is initial electron transfer followed by proton transfer (ET-PT).

*[Ru(bpz)3]^2+ + X-H → [Ru(bpz)3]^+ + X-H•+ (Initial ET) X-H•+ ⇌ •X + H+ (Subsequent PT)

This mechanism has also been clearly identified in the quenching of *[Ru(bpz)3]^2+ by thiophenols. researchgate.net By changing the substituents on the thiophenol from electron-withdrawing to electron-donating, the operative mechanism could be switched from CPET to a stepwise ET-PT pathway. researchgate.net The initial electron transfer forms a thiophenol radical cation, which then deprotonates in a subsequent step. The ability to modulate the PCET mechanism by simple substrate modification highlights the sophisticated control achievable in these photochemical systems. researchgate.net

PCET Mechanisms in the Reaction of *[Ru(bpz)3]2+ with Thiophenols
Thiophenol SubstituentObserved Primary MechanismKey FeatureSource
Electron-donatingStepwise (ET-PT)Stabilizes the intermediate radical cation. researchgate.net
Electron-withdrawingConcerted (CPET)Avoids formation of a high-energy, destabilized radical cation. researchgate.net

Stepwise Proton Transfer-Electron Transfer (PT-ET) Mechanisms

The stepwise PT-ET mechanism involves the sequential transfer of a proton (PT) and an electron (ET) in separate kinetic steps. In the context of [Ru(bpz)3]2+, studies involving phenol-Ru(2,2′-bipyrazine)32+ dyads have provided insights into this mechanism. Research indicates that a dyad containing unsubstituted phenol appears to react predominantly through a stepwise PCET mechanism. rsc.org This is in contrast to dyads with more electron-withdrawing substituents on the phenol, which may favor a concerted proton-electron transfer (CPET) pathway.

In a stepwise mechanism, the initial step can be either proton transfer or electron transfer. For instance, the oxidation of a phenol by the photoexcited state of a ruthenium complex can proceed by initial electron transfer to form a phenol radical cation and the reduced ruthenium complex, followed by proton transfer from the radical cation to a base. Alternatively, initial proton transfer from the phenol to a base can occur, followed by electron transfer from the resulting phenolate (B1203915) to the ruthenium complex. The feasibility of each pathway is dictated by the thermodynamics of the individual steps, including the redox potentials of the species involved and the pKa values of the proton donor and acceptor.

pH-Dependent Mechanistic Switching in PCET Reactions

The mechanism of proton-coupled electron transfer (PCET) reactions involving ruthenium complexes can exhibit a strong dependence on the pH of the solution. This can lead to a switch between different PCET pathways or even a shift from a PCET mechanism to a direct electron transfer (ET) mechanism.

Studies on the reductive quenching of the excited state of [RuII(bpy)2(bpz)]2+ by hydroquinones have shown that in strongly basic solutions, the reaction mechanism can change from PCET to direct ET quenching. nih.govacs.org This is because at high pH, the hydroquinone is deprotonated to form the hydroquinone anion, which is a much stronger electron donor. Consequently, direct electron transfer from the anion to the photoexcited ruthenium complex becomes the dominant pathway.

Similarly, research on ruthenium-modified azurin (B1173135) has proposed a model where a mechanistic change from pure ET to PCET occurs as the pH increases. mdpi.com At acidic pH values (≤ 7), the reaction is believed to proceed via pure ET. However, at pH values of 7.5 and higher, the mechanism is proposed to switch to PCET. mdpi.com This switch is linked to the deprotonation of a ligand on the ruthenium complex at higher pH, which alters its redox properties and favors a proton-coupled pathway. mdpi.com The reduction potential of the Ru3+/2+ couple in a model complex, Ru(bpy)2(im)22+, was found to decrease by 55 mV per pH unit above pH 7.5, which is close to the theoretical value of 59 mV for a 1H+/1e− process. mdpi.com

The following table summarizes the pH-dependent redox behavior of a model ruthenium complex, illustrating the basis for mechanistic switching.

pH RangeDominant Ru SpeciesRedox ProcessE (V vs. SHE)
4-7Ru(bpy)2(imidazole)2 3+/2+Pure Electron Transfer1.014 ± 0.005
> 7.5Ru(bpy)2(imidazole)(imidazolate) 3+/2+Proton-Coupled Electron TransferDecreases by 55 mV/pH unit

Data adapted from a study on a model ruthenium complex relevant to PCET in modified azurins. mdpi.com

These findings highlight the critical role of pH in modulating the reaction pathways of PCET, which is a fundamental aspect of many chemical and biological processes.

Investigations of Long-Range PCET in Dyad Systems

Long-range proton-coupled electron transfer (PCET) is a crucial process in various biological systems, such as photosystem II, and has been a subject of intense investigation using synthetic model systems. rsc.org Dyad systems, which consist of a covalently linked electron/proton donor and acceptor, are particularly valuable for studying the fundamental aspects of long-range PCET.

Research on phenol–Ru(2,2′-bipyrazine)32+ dyads has provided significant insights into long-range PCET. rsc.org In these systems, photoexcitation of the [Ru(bpz)3]2+ unit initiates the PCET process. The distance between the phenol (the PCET donor) and the ruthenium complex (the PCET acceptor) is a critical parameter that is systematically varied in these studies.

One study investigated dyads where the phenol was linked to the ruthenium complex, and the reaction involved a sequence of photoinduced PCET followed by a thermal electron transfer in the reverse direction. rsc.org The mechanism of the initial photoinduced PCET step was found to depend on the nature of the phenol. A dyad containing 4-cyanophenol was found to react via a concerted proton-electron transfer (CPET) mechanism, while a dyad with unsubstituted phenol appeared to favor a stepwise PCET mechanism. rsc.org

The kinetic isotope effect (KIE), obtained by comparing the reaction rates with protonated and deuterated phenols, is a key tool for elucidating the mechanism. For the dyad with 4-cyanophenol, an H/D KIE of 2.0 ± 0.2 was observed, indicating that the rate-determining step involves proton transfer. rsc.org This value was notably different from the KIE of 10.2 ± 0.6 observed in the bimolecular reaction between 4-cyanophenol and [Ru(bpz)3]2+, highlighting the influence of the intramolecular arrangement and the nature of the proton acceptor (water versus a bipyrazine ligand) on the reaction dynamics. rsc.org

These studies on dyad systems demonstrate that [Ru(bpz)3]2+ is a powerful photooxidant well-suited for investigating long-range PCET, a process of fundamental importance in solar energy conversion and other areas of chemistry. rsc.orgresearchgate.net

Electrochemically Driven Electron Transfer Mechanisms

Redox Chemistry and Formation of Transient Species

The electrochemical behavior of [Ru(bpz)3]2+ is characterized by a series of reversible one-electron redox processes. The Ru(II) center can be oxidized to Ru(III), and the bipyrazine (bpz) ligands can be sequentially reduced. These redox reactions lead to the formation of transient species that are key intermediates in various electrochemical phenomena.

The cyclic voltammogram of [Ru(bpz)3]2+ reveals the potentials at which these electron transfers occur. A comparative study with the more common [Ru(bpy)3]2+ shows that the absorption spectrum of [Ru(bpz)3]2+ is shifted to shorter wavelengths. rsc.org The redox processes observed in the cyclic voltammogram can be correlated with the molecular orbital energy levels of the complex. rsc.org

Upon reduction, transient species such as [Ru(bpz)3]+, [Ru(bpz)3]0, and [Ru(bpz)3]− are formed, where the electrons are localized on the bpz ligands. Pulse radiolysis and laser flash photolysis techniques have been used to characterize the transient absorption spectra of these reduced species. researchgate.net For instance, the one-electron reduced form of the bpz ligand (bpz•−) has been spectrally identified. researchgate.net

The oxidation of [Ru(bpz)3]2+ to [Ru(bpz)3]3+ is a reversible one-electron process. The [Ru(bpz)3]3+ species is a potent oxidant. rsc.org The redox potentials for the Ru(II)/Ru(III) couple and the ligand-based reductions are crucial parameters that determine the energetics of subsequent chemical reactions.

The following table presents a summary of the redox potentials for a related complex, [Ru(bpy)3]2+, which provides a useful reference for understanding the general redox behavior of such tris-chelate ruthenium complexes.

Redox CoupleE° (V vs. Fc/Fc+)Description
[Ru(bpy)3]3+/2+~1.00Metal-centered oxidation
[Ru(bpy)3]2+/+~-1.50First ligand-based reduction
[Ru(bpy)3]+/0~-1.70Second ligand-based reduction
[Ru(bpy)3]0/-~-2.10Third ligand-based reduction

Data adapted from studies on [Ru(bpy)3]2+ in acetonitrile. wiley-vch.deelectrochemsci.org

The formation and reactivity of these transient species are fundamental to the mechanisms of electrogenerated chemiluminescence and electrocatalysis involving [Ru(bpz)3]2+.

Mechanisms of Electrogenerated Chemiluminescence (ECL)

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. The [Ru(bpz)3]2+ complex, similar to its bipyridine analogue, is known to exhibit ECL. rsc.org The mechanism of ECL can proceed through different pathways, with the "annihilation" pathway being a common one for ruthenium complexes.

In the annihilation mechanism, the oxidized form of the complex, [Ru(bpz)3]3+, and the reduced form, [Ru(bpz)3]+, are generated at an electrode by applying appropriate potentials. These two species then diffuse away from the electrode and react in solution. This electron transfer reaction is highly exergonic and can produce one of the product molecules in an electronically excited state, [Ru(bpz)3]2+*. This excited state then decays to the ground state, emitting a photon.

The key steps in the annihilation ECL mechanism are:

Oxidation: [Ru(bpz)3]2+ - e− → [Ru(bpz)3]3+ (at the anode)

Reduction: [Ru(bpz)3]2+ + e− → [Ru(bpz)3]+ (at the cathode)

Annihilation: [Ru(bpz)3]3+ + [Ru(bpz)3]+ → [Ru(bpz)3]2+* + [Ru(bpz)3]2+

Luminescence: [Ru(bpz)3]2+* → [Ru(bpz)3]2+ + hν (light)

The efficiency and intensity of the ECL can be influenced by various factors, including the stability of the electrogenerated radical ions and the energy of the annihilation reaction relative to the energy of the excited state.

Studies on mixed-metal ECL systems, for example, involving mixtures of ruthenium and iridium complexes, have shown that energy transfer and electron transfer between the different complex species can lead to enhanced or quenched ECL emission. scispace.comrsc.org For instance, in a mixture of [Ru(bpy)3]2+ and an iridium complex, the excited state of the ruthenium complex can be generated through reaction with the reduced iridium complex, leading to an enhancement of the ruthenium-based ECL under certain conditions. rsc.org These studies provide a framework for understanding the complex interplay of electron transfer pathways that can occur in ECL systems.

Electrocatalytic Oxidation and Reduction Reaction Mechanisms

[Ru(bpz)3]2+ and its derivatives can act as catalysts in a variety of electrocatalytic oxidation and reduction reactions. samaterials.com The catalytic cycle typically involves the electrochemical generation of a reactive form of the complex, which then reacts with the substrate, followed by the regeneration of the original complex.

Electrocatalytic Oxidation:

In electrocatalytic oxidation, the [Ru(bpz)3]2+ is first oxidized at the electrode to the more potent oxidant, [Ru(bpz)3]3+. This Ru(III) species can then oxidize a substrate molecule. For example, ruthenium complexes have been shown to be excellent electrocatalysts for the oxidation of various organic molecules. nih.gov The general mechanism can be described as:

Electrochemical Generation of Catalyst: [Ru(bpz)3]2+ - e− → [Ru(bpz)3]3+

Substrate Oxidation: [Ru(bpz)3]3+ + Substrate → [Ru(bpz)3]2+ + Substrate•+

Further Reactions: The oxidized substrate can undergo further chemical transformations.

The efficiency of the electrocatalytic process depends on the rate of the reaction between the Ru(III) species and the substrate, as well as the overpotential required for the initial oxidation of the ruthenium complex.

Electrocatalytic Reduction:

For electrocatalytic reduction, the [Ru(bpz)3]2+ is first reduced at the electrode to its reduced form, such as [Ru(bpz)3]+. This species is a stronger reductant and can donate an electron to a substrate. A notable example is the electrocatalytic reduction of carbon dioxide (CO2). While specific studies on [Ru(bpz)3]2+ for CO2 reduction are less common than for its bipyridine counterparts, the general mechanism for related ruthenium complexes involves the following steps:

Electrochemical Generation of Catalyst: [Ru(bpz)3]2+ + e− → [Ru(bpz)3]+

Substrate Reduction: The reduced ruthenium complex reacts with the substrate (e.g., CO2), often involving protonation steps, to yield the reduced product and regenerate the Ru(II) complex.

A theoretical study on the [Ru(bpy)2(CO)2]2+ complex for CO2 reduction proposed a cycle involving two-electron reduction and CO loss, followed by protonation to form a hydride complex which then activates CO2. diva-portal.org Such mechanistic insights from related systems are valuable for understanding the potential electrocatalytic reduction pathways for [Ru(bpz)3]2+.

The catalytic activity in both oxidation and reduction is intrinsically linked to the redox potentials of the Ru(III)/Ru(II) and Ru(II)/Ru(I) couples and the ability of the ligands to mediate electron transfer.

Energy Transfer Processes Involving Ru Bpz 3 Pf6 2 Systems

Triplet Energy Transfer (EnT) Mechanisms and Sensitization

Upon absorption of visible light, the [Ru(bpz)3]2+ complex is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a longer-lived triplet metal-to-ligand charge-transfer (3MLCT) state. This triplet state is the key intermediate in its role as a photosensitizer. Triplet energy transfer (EnT), or sensitization, occurs when the excited sensitizer (B1316253), *[Ru(bpz)3]2+, interacts with a substrate molecule (the acceptor) and transfers its triplet energy, returning to its ground state while promoting the acceptor to its triplet state.

This process is governed by the relative triplet energies of the sensitizer and the acceptor. For efficient EnT to occur, the triplet energy of the sensitizer must be greater than or equal to that of the acceptor. Laser flash photolysis studies have provided direct evidence for this mechanism. For instance, in certain ruthenium-catalyzed intermolecular [2+2] photocycloaddition reactions, Ru(bpz)32 has been shown to operate exclusively through a triplet energy transfer mechanism. researchgate.nettum.de The quenching of the excited *[Ru(bpz)3]2+ by substrates like eniminium ions proceeds with moderate rate constants, providing evidence for the energy transfer kinetics. windows.net Furthermore, the [Ru(bpz)3]2+ complex can sensitize ground-state triplet oxygen (3O2) to the highly reactive singlet oxygen (1O2), as its excited state energy (2.16 eV) is significantly higher than that required for this transition (0.97 eV). uni-mainz.de

Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer Applications

Energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. unito.it

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the excited sensitizer and the ground-state acceptor. unito.it Its efficiency is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. However, FRET is generally not the dominant pathway for triplet-triplet energy transfer involving [Ru(bpz)3]2+. This is because the transition from a ground singlet state (S0) to a triplet state (T1) in the acceptor molecule is spin-forbidden, resulting in a very small transition dipole and weak dipolar coupling, thus ruling out an efficient FRET mechanism in many cases. wisc.edu

Dexter Energy Transfer , in contrast, is a short-range mechanism that requires orbital overlap between the sensitizer and the acceptor, as it involves a simultaneous double electron exchange. unito.it This "through-bond" or "exchange" mechanism is dominant for triplet-triplet energy transfer when the sensitizer and acceptor are in close contact. unito.it For [Ru(bpz)3]2+ systems, Dexter-type energy transfer is often the operative pathway for sensitization. polyu.edu.hk Studies involving the quenching of *[Ru(bpz)3]2+ by various substrates are consistent with a Dexter mechanism, which effectively facilitates the spin-forbidden excitation of the acceptor to its triplet state, enabling subsequent chemical reactions. researchgate.net

Interplay and Competition between Electron Transfer and Energy Transfer Pathways

When *[Ru(bpz)3]2+ interacts with a substrate, both energy transfer (EnT) and electron transfer (ET) are often possible quenching pathways. The dominant pathway is determined by the specific properties of the substrate and the reaction conditions. tum.de

In some systems, these pathways are in direct competition. For example, in studies of [2+2] photocycloadditions involving chiral eniminium ions, it was found that while related catalysts like [Ru(bpy)3]2+ can undergo both electron and energy transfer, [Ru(bpz)3]2+ operates almost exclusively via energy transfer. researchgate.nettum.de Evidence suggests that for this specific reaction, the electron transfer pathway is non-productive, meaning it quenches the excited state of the catalyst without leading to the desired product. tum.de The quenching of *[Ru(bpz)3]2+ by eniminium ions has been studied using laser flash photolysis, with Stern-Volmer plots indicating a dynamic quenching process. researchgate.net

The high excited-state lifetime of *[Ru(bpz)3]2+, even in the presence of potential quenchers like oxygen, allows it to efficiently participate in various processes, including photoinduced redox reactions that compete with energy transfer. uni-mainz.de Another competing pathway is proton-coupled electron transfer (PCET), which has been observed in reactions between photoexcited [Ru(bpz)3]2+ and thiophenols. researchgate.net Depending on the substituents on the thiophenol, the reaction can proceed through different concerted or stepwise PCET mechanisms, showcasing the complex interplay of possible deactivation pathways for the excited ruthenium complex. researchgate.net

Sensitization of Substrates for Photoinduced Processes

The ability of [Ru(bpz)3][PF6]2 to act as a potent triplet sensitizer has been harnessed in a variety of photoinduced organic transformations. researchgate.net By transferring its triplet energy to a substrate, it enables reactions that are otherwise thermally inaccessible.

A prominent application is in enantioselective catalysis. [Ru(bpz)3][PF6]2 has been successfully used as a sensitizer in the [2+2] photocycloaddition of eniminium ions (generated from α,β-unsaturated aldehydes and a chiral amine) with olefins. researchgate.netresearchgate.net This method provides access to valuable chiral cyclobutane (B1203170) derivatives with high enantioselectivity. researchgate.net

Another key example is the sensitization of molecular oxygen. The high triplet energy of *[Ru(bpz)3]2+ allows it to efficiently convert ground-state triplet oxygen into the reactive electrophile singlet oxygen (1O2). uni-mainz.de This process is fundamental to many photodynamic applications and oxidative chemical transformations.

The complex has also been employed to catalyze other types of reactions, such as the cascade aromatization of styryl anilines. polyu.edu.hk However, its effectiveness is substrate-dependent. In a visible-light-mediated ring-opening reaction of alkylidenecyclopropanes, Ru(bpz)32 was found to be less effective than the related Ru(bpy)32. rsc.org

Data Tables

Table 1: Photocatalytic [2+2] Cycloaddition Sensitized by Ru(bpz)32

This table summarizes the results for the enantioselective [2+2] photocycloaddition between an eniminium salt and an olefin, as reported in studies utilizing Ru(bpz)32 as the photosensitizer. researchgate.net

EntrySubstrate (Aldehyde)OlefinYield (%)Enantiomeric Ratio (er)
1CinnamaldehydeStyrene (B11656)6594:6
24-ChlorocinnamaldehydeStyrene7493:7
34-Bromocinnamaldehyde4-Methoxystyrene5992:8
42-NaphthaldehydeCyclopentene4983:17

Reaction Conditions: Substrates reacted in the presence of a chiral secondary amine co-catalyst and 2.5 mol% Ru(bpz)32 under visible light irradiation (λ = 458 nm). Data sourced from Bach et al. (2018). researchgate.net

Table 2: Photophysical Properties of [Ru(bpz)3]2+

This table presents key photophysical data for the [Ru(bpz)3]2+ complex, which underpins its function as a photosensitizer.

PropertyValueReference
Absorption Max (λmax)~450 nm researchgate.net
Emission Max (λem)~630 nm researchgate.net
Excited State Energy (E0-0)2.16 eV uni-mainz.de
Excited State Lifetime (τ)0.762 µs (in CH3CN, inert atm) uni-mainz.de
Excited State Redox Potential (E*ox)+1.45 V vs SCE researchgate.net

Applications of Ru Bpz 3 Pf6 2 in Catalysis Research and Mechanistic Insights

Advanced Photoredox Catalysis

Photoredox catalysis is a powerful strategy in modern organic chemistry that utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates under mild conditions. nih.gov [Ru(bpz)3][PF6]2 has proven to be a versatile catalyst in this domain, capable of mediating both oxidative and reductive transformations.

Utilization in Oxidatively Induced Organic Transformations

[Ru(bpz)3]2+ is recognized as a potent photooxidant, a property attributed to the electron-deficient nature of its 2,2'-bipyrazine (B159260) (bpz) ligands. nih.govbeilstein-journals.org Upon photoexcitation, the complex can reach an excited state with a significantly positive redox potential (+1.45 V vs SCE), enabling it to accept an electron from a variety of organic substrates. nih.govbeilstein-journals.org This capability makes it particularly effective in promoting transformations that are challenging for less strongly oxidizing photocatalysts. nih.govbeilstein-journals.org

The catalytic cycle for an oxidatively induced transformation typically begins with the absorption of visible light by the ground-state [Ru(bpz)3]2+, promoting it to its excited state, *[Ru(bpz)3]2+. This excited species then acts as an oxidant, accepting an electron from a substrate molecule (D) to form a substrate radical cation (D•+) and the reduced form of the catalyst, [Ru(bpz)3]+. The highly reactive radical cation can then undergo a variety of subsequent reactions to form the desired product. The catalyst is regenerated in a subsequent step, completing the cycle.

This reactivity has been harnessed in several key organic transformations, including:

Radical cation Diels-Alder cycloadditions beilstein-journals.org

Radical thiol-ene couplings beilstein-journals.org

Photooxygenation reactions beilstein-journals.org

Oxidatively initiated indole (B1671886) synthesis beilstein-journals.org

[3+2] cycloaddition reactions beilstein-journals.org

The strong oxidizing power of the excited state of [Ru(bpz)3]2+ is crucial for the success of these reactions, where other common photocatalysts like [Ru(bpy)3]2+ may not be effective. nih.govbeilstein-journals.org

Application in Reductively Induced Organic Transformations

While renowned for its oxidative capabilities, [Ru(bpz)3][PF6]2 can also participate in reductively induced organic transformations. The mechanism for these reactions involves a reductive quenching cycle. In this process, the photoexcited catalyst, *[Ru(bpz)3]2+, is quenched by a sacrificial electron donor, generating the reduced ruthenium(I) species, [Ru(bpz)3]+. This Ru(I) complex is a potent reductant, capable of donating an electron to a suitable organic substrate. nih.govscispace.com

The general cycle for a reductively induced transformation is as follows:

Photoexcitation of [Ru(bpz)3]2+ to *[Ru(bpz)3]2+.

Reductive quenching of the excited state by an electron donor (e.g., a tertiary amine) to form [Ru(bpz)3]+. nih.gov

Single-electron transfer from the highly reducing [Ru(bpz)3]+ to an organic substrate (A), generating a radical anion (A•−) and regenerating the ground-state [Ru(bpz)3]2+ catalyst. scispace.com

The radical anion then proceeds through subsequent reaction steps to yield the final product.

This reductive pathway has been successfully applied to reactions such as the reduction of electron-poor alkenes and reductive dehalogenations. nih.govethz.ch The ability of the ruthenium complex to be efficiently reduced to its Ru(I) state, which has a reduction potential of -1.11 V, is key to its utility in these transformations.

Specific Reaction Studies: C-H Arylation Reactions

Direct C-H arylation represents a powerful and atom-economical method for the formation of aryl-heteroaryl bonds. acs.org While some methods employ transition-metal-free organic dyes, ruthenium polypyridyl complexes have been instrumental in the development of photoredox-catalyzed C-H functionalization reactions. acs.org In a dual catalytic system involving gold and photoredox catalysis, a ruthenium bipyridine complex, Ru(bpy)32, has been used for aryl-aryl cross-coupling. researchgate.net

The proposed mechanism for such a reaction involves the photoexcited ruthenium catalyst initiating a single-electron transfer process. In the context of C-H arylation with aryl diazonium salts, the process can be outlined as follows:

The photoexcited ruthenium catalyst reduces the aryl diazonium salt, leading to the formation of an aryl radical and the oxidized [Ru]3+ species.

The aryl radical then adds to the heteroarene.

The resulting radical cation is then reduced by a sacrificial donor, regenerating the catalyst and yielding the arylated product.

The addition of radical scavengers like TEMPO has been shown to inhibit these reactions, supporting the involvement of a radical-based mechanism initiated by single electron transfer. researchgate.net

Catalyst System Reaction Type Key Mechanistic Feature Reference
Ru(bpy)32 / Gold CatalystAryl-aryl cross-couplingDual catalysis, C-H activation researchgate.net
Eosin Y (in the context of Ru catalysts)Direct C-H arylation of heteroarenesPhotoredox process with aryl diazonium salts acs.org

Specific Reaction Studies: Photocatalytic Synthesis of Cyclopentylamine (B150401) and Cyclohexene (B86901) Derivatives

[Ru(bpz)3][PF6]2 has been specifically identified as an effective photocatalyst for the synthesis of certain cyclic organic molecules. It is employed in the visible light-assisted cycloaddition reaction of N-arylcyclopropylamines with styrene (B11656) derivatives to produce cyclopentylamine derivatives. samaterials.com Additionally, it facilitates the photocatalytic synthesis of trans-substituted cyclohexene derivatives. samaterials.com These applications underscore the utility of this ruthenium complex in constructing complex molecular architectures through photoredox catalysis. samaterials.com

Reactants Product Catalyst Key Feature Reference
N-arylcyclopropylamines and styrene derivativesCyclopentylamine derivatives[Ru(bpz)3][PF6]2Visible light-assisted cycloaddition samaterials.com
Not specifiedtrans-substituted cyclohexene derivative[Ru(bpz)3][PF6]2Photocatalytic synthesis samaterials.com

Generalized Catalytic Reactions: Photocatalytic Hydrogenation and Dehalogenation

The application of [Ru(bpz)3][PF6]2 and related ruthenium polypyridyl complexes extends to fundamental transformations like hydrogenation and dehalogenation.

Photocatalytic Hydrogenation: Ruthenium polypyridine complexes are widely used as photosensitizers in systems for photocatalytic hydrogen evolution. rsc.orgresearchgate.net In a typical setup, the ruthenium complex absorbs visible light and initiates an electron transfer cascade involving a sacrificial electron donor (like ascorbic acid or triethanolamine) and a hydrogen evolution catalyst (often a cobaloxime). rsc.orgresearchgate.net The excited ruthenium complex is reductively quenched by the electron donor, and the resulting reduced ruthenium species transfers an electron to the catalyst, which then reduces protons to generate hydrogen gas. The efficiency of this process can be fine-tuned by modifying the ligands on the ruthenium photosensitizer. rsc.org

Photocatalytic Dehalogenation: Reductive dehalogenation using ruthenium photocatalysts provides an environmentally friendly alternative to traditional methods that often use toxic tin reagents. uark.edu The mechanism typically follows a reductive quenching cycle, where the photoexcited ruthenium catalyst is reduced by a tertiary amine (e.g., Hünig's base) in the presence of a hydrogen atom source like formic acid or a Hantzsch ester. nih.gov The resulting potent reductant, Ru(I), then reduces an alkyl or aryl halide to generate a radical, which subsequently abstracts a hydrogen atom to yield the dehalogenated product. nih.gov While [Ru(bpy)3]2+ is commonly used, this methodology is generally effective for activated halides. For less reactive halides, more strongly reducing iridium photocatalysts are often employed. ethz.ch Polynuclear ruthenium(II) photosensitizers have also been shown to be highly effective for dehalogenation reactions. acs.org

Reaction Catalyst Type Typical Co-reagents Mechanistic Pathway References
Hydrogenation (H2 Evolution)Ruthenium Polypyridine PhotosensitizersSacrificial electron donor, Hydrogen evolution catalystReductive quenching rsc.orgresearchgate.netresearchgate.net
DehalogenationRuthenium PhotocatalystsTertiary amine, H-atom donorReductive quenching nih.govethz.chuark.edu

Water Oxidation Catalysis Mechanisms

The oxidation of water is a critical half-reaction in artificial photosynthesis, and ruthenium complexes have been extensively studied as catalysts for this process. diva-portal.orgdiva-portal.org While the specific complex [Ru(bpz)3][PF6]2 is more commonly known as a photosensitizer in this context, the mechanistic principles are often derived from related ruthenium-based water oxidation catalysts (WOCs).

In a typical light-driven water oxidation system, a photosensitizer (which can be a ruthenium polypyridyl complex) absorbs light and transfers an electron to a sacrificial electron acceptor. acs.org The oxidized photosensitizer then oxidizes the ruthenium-based WOC. This process occurs multiple times, driving the WOC through a series of higher oxidation states. The high-valent ruthenium-oxo species ultimately reacts with a water molecule to form the crucial oxygen-oxygen bond, releasing molecular oxygen and protons, and regenerating the catalyst for the next cycle. tdx.cat

Key mechanistic steps for many ruthenium WOCs involve:

Sequential proton-coupled electron transfers (PCETs) to raise the oxidation state of the ruthenium center.

Formation of a high-valent Ru-oxo (e.g., RuV=O) species.

The O-O bond formation step, which can occur via two main pathways:

Water Nucleophilic Attack (WNA): A water molecule attacks the electrophilic Ru-oxo species.

Interaction of Two M-oxo units (I2M): Two Ru-oxo species interact to form a peroxo-bridged intermediate. diva-portal.org

The design of the ligands surrounding the ruthenium center is critical, as it influences the redox potentials and the stability of the catalytic intermediates. diva-portal.org

Carbon Dioxide Reduction Catalysis (Contextual Studies with Analogues)

While direct studies on [Ru(bpz)3][PF6]2 for CO2 reduction are not extensively detailed in the provided literature, the photocatalytic activity of its structural and functional analogues, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), provides significant contextual understanding. These systems typically operate through a multicomponent approach involving a photosensitizer, a catalyst, and a sacrificial electron donor.

In these analogous systems, the ruthenium photosensitizer, such as [Ru(bpy)3]2+, absorbs visible light and is subsequently reduced by an electron donor. The resulting highly reducing Ru(I) species then transfers an electron to a catalytic species responsible for the reduction of CO2. pnas.orgacs.orgnih.gov

Commonly studied catalytic partners for [Ru(bpy)3]2+ include other ruthenium complexes like [Ru(bpy)2(CO)2]2+ or complexes of other metals such as Rhenium (e.g., fac-Re(bpy)(CO)3Cl) and Cobalt. pnas.orgacs.orgresearchgate.net The choice of catalyst and reaction conditions, such as pH, can dictate the product selectivity, yielding either formic acid (HCOOH), carbon monoxide (CO), or a mixture of both. pnas.orgnih.govresearchgate.net For instance, with the [Ru(bpy)2(CO)2]2+ catalyst, formic acid is the primary product under basic conditions, while CO and H2 are favored in acidic environments. pnas.org Supramolecular systems, where the photosensitizer and catalyst units are linked, have been developed to improve efficiency by removing diffusion control limitations. nih.gov

The table below summarizes the performance of various photocatalytic systems using analogues of [Ru(bpz)3][PF6]2 for CO2 reduction.

PhotosensitizerCatalystElectron DonorPrimary Product(s)Key FindingsReference
[Ru(bpy)3]2+[Ru(bpy)2(CO)2]2+TEOAHCOOHSystem showed high selectivity for formic acid under basic conditions but suffered from instability. pnas.org
[Ru(bpy)3]2+fac-Re(bpy)(CO)3ClTEOACOMixed system exhibited superior photocatalytic activity compared to the Re complex alone. acs.org
[Ru(dmb)3]2+fac-Re(dmb)(CO)3ClBNAHCOQuantum yield (ΦCO) of 0.062 and TONCO of 101 were achieved. acs.org
Ru(II)–Re(I) Supramolecular Complex (Ru–Re1)(Self-contained)BNAHCOAchieved a high quantum yield (ΦCO = 0.12) and durability (TONCO = 170). acs.orgnih.gov
[Ru(bpy)3]2+[Co(bpy)3]2+ (fixed on polymer)Not specifiedCOPartially heterogeneous system allowed for prolonged activity (>400h) and reuse of the catalyst. researchgate.net

In-Depth Mechanistic Investigations in Photocatalysis

The utility of [Ru(bpz)3][PF6]2 in organic synthesis stems from its well-defined photophysical properties and the reactive intermediates it can generate. nih.govbeilstein-journals.org

The photocatalytic cycle of [Ru(bpz)3]2+ is initiated by the absorption of visible light, promoting the complex to a metal-to-ligand charge-transfer (MLCT) excited state, *[Ru(bpz)3]2+. nih.govrsc.org This excited state is a key transient intermediate, possessing a lifetime sufficient to engage in bimolecular reactions. wikipedia.org A crucial characteristic of [Ru(bpz)3]2+ is its high oxidizing power (E1/2II/I = +1.45 V vs. SCE), enabling it to accept an electron from a wide range of organic substrates. nih.govbeilstein-journals.orgnih.gov

Two primary reaction pathways are possible following photoexcitation:

Reductive Quenching (Oxidative Cycle): The photoexcited *[Ru(bpz)3]2+ acts as an oxidant, accepting an electron from a donor substrate (D). This single-electron transfer (SET) generates the reduced form of the photocatalyst, [Ru(bpz)3]+, and the substrate radical cation (D•+). nih.govrsc.org The highly reducing [Ru(bpz)3]+ species (E1/2II/I = –1.11 V) can then transfer an electron to an acceptor substrate (A), regenerating the ground-state [Ru(bpz)3]2+ and forming a radical anion (A•-), thus completing the catalytic cycle. nih.govfrontiersin.org This pathway is central to reactions like radical cation Diels-Alder cycloadditions. rsc.orgorgsyn.org

Oxidative Quenching (Reductive Cycle): Alternatively, the excited *[Ru(bpz)3]2+ can act as a reductant, donating an electron to an acceptor substrate (A) to form the oxidized photocatalyst, [Ru(bpz)3]3+, and the substrate radical anion (A•-). The strongly oxidizing [Ru(bpz)3]3+ can then accept an electron from a donor (D) to regenerate the ground state. nih.gov

Laser flash photolysis and pulse radiolysis studies have been instrumental in identifying these transient species. For example, transient absorption spectra recorded after laser excitation show the characteristic features of the MLCT state and have been compared to the spectra of the one-electron-reduced form of the complex, [Ru(bpz)3]+, to confirm the reaction pathways. researchgate.net

Kinetic investigations provide insight into the efficiency and potential bottlenecks of photocatalytic cycles involving [Ru(bpz)3]2+. Stern-Volmer analysis is a common technique used to measure the rate constants of quenching (kq) of the excited state by various substrates. frontiersin.org

In a comparative study of a [4+2] cycloaddition, [Ru(bpz)3]2+ exhibited a much higher initial reaction rate than several chromium(III) photocatalysts. frontiersin.org However, its catalytic activity tended to level off, suggesting potential photodecomposition over time. frontiersin.org The rate-determining step of a photocatalytic cycle is highly dependent on the specific reaction. For the radical cation cycloaddition of trans-anethole and 2,3-dimethyl-1,3-butadiene, the addition of the anethole (B165797) radical cation (tAn•+) to the diene was identified as the slow, rate-determining step. frontiersin.org In other systems, particularly those using multicomponent catalysts for reactions like water oxidation or CO2 reduction, the rate-limiting step can be the electron transfer between the photosensitizer and the catalyst or processes within the electron relay cycle. researchgate.netacs.org

The efficiency of productive chemistry is also governed by the ability of the initially formed radical ion pair to escape the solvent cage and avoid unproductive back-electron transfer. nih.govresearchgate.net The quantum yield of product formation (ΦP), which measures the efficiency of photon usage, is therefore dependent on both the initial quenching efficiency and the subsequent cage escape and chemical reaction rates. rsc.orgnih.gov

PhotocatalystReaction / QuencherQuenching Rate Constant (kq) (M⁻¹s⁻¹)Initial Rate (mM min⁻¹)Rate-Determining StepReference
[Ru(bpz)3]2+[4+2] Cycloaddition / trans-Anethole970 x 10⁶300 x 10⁻⁴Addition of tAn•+ to diene frontiersin.org
[Cr(dmcbpy)3]3+[4+2] Cycloaddition / trans-Anethole3000 x 10⁶2.5 x 10⁻⁴Addition of tAn•+ to diene frontiersin.org
[Cr(tpe)2]3+[4+2] Cycloaddition / trans-Anethole2.3 x 10⁶4.3 x 10⁻⁴Addition of tAn•+ to diene frontiersin.org
[Ru(bpy)3]2+Water Oxidation with Catalyst nih.gov--Electron transfer from catalyst to [Ru(bpy)3]3+ acs.org

A primary application of [Ru(bpz)3][PF6]2 is the generation of radical intermediates for use in organic synthesis. nih.govbeilstein-journals.org Its high excited-state potential makes it particularly adept at generating radical cations from electron-rich species that are not readily oxidized by less powerful photocatalysts like [Ru(bpy)3]2+. nih.govbeilstein-journals.org

This capability has been leveraged in a variety of transformations:

Radical Cation Cycloadditions: [Ru(bpz)3]2+ has proven uniquely effective in catalyzing Diels-Alder ([4+2]) and [2+2] cycloadditions via a radical cation mechanism. beilstein-journals.orgwikipedia.orgfrontiersin.org In this process, an electron-rich alkene is oxidized to its radical cation, which then undergoes cycloaddition with a reaction partner. rsc.orgorgsyn.org

Radical Thiol-Ene Couplings: The complex can photocatalyze the coupling of thiols and alkenes. beilstein-journals.orgacs.org The mechanism involves the one-electron oxidation of a thiol to a thiyl radical, which is the key intermediate that propagates a radical addition chain reaction. acs.org

Reductive Cleavage: In a reaction demonstrating its versatility, [Ru(bpz)3]2+ was used to reduce N-phenyl-N-benzoylhydrazine. The photoexcited complex accepts an electron from the hydrazine (B178648) to generate a radical cation intermediate, which proceeds to the final reduced product. nih.gov

These reactions highlight the ability of photoredox catalysis to provide access to odd-electron intermediates under exceptionally mild conditions, often at room temperature, without the need for harsh chemical initiators. nih.govacs.org

Achieving precise spatial and temporal control over photochemical reactions is a significant goal in catalysis, with applications ranging from materials science to targeted drug activation. While specific examples for [Ru(bpz)3][PF6]2 are emerging, several general strategies are applicable.

Ligand Modification: The photophysical and electrochemical properties of ruthenium complexes are highly tunable through ligand design. nih.gov As seen in CO2 reduction analogues, modifying the ligands on the photosensitizer or catalyst can alter reactivity and selectivity. nih.gov Accessing different excited states, such as photoreactive triplet metal-centered (3MC) states, through ligand engineering can switch the reactivity pathway, for example from photoredox activity to photosubstitution, which is a key strategy in photochemotherapy (PACT). acs.org

Two-Photon Absorption (TPA): A powerful strategy for achieving spatial and temporal control is the use of photocatalysts that can be activated by two-photon absorption using near-infrared (NIR) light. osti.gov NIR light offers deeper tissue penetration and reduced scattering compared to UV-visible light. TPA is a nonlinear process, meaning activation is confined to the small focal volume of a high-intensity laser, providing sub-micrometer spatial precision. While the TPA properties of [Ru(bpz)3]2+ itself are not detailed, related ruthenium complexes have been specifically designed for efficient TPA, demonstrating that this is a viable strategy for controlling photoreactivity. osti.gov

Co-catalysis and Energy Transfer: Employing a co-catalyst can introduce another layer of control. In some [2+2] photocycloadditions, a chiral secondary amine is used alongside the ruthenium photocatalyst. researchgate.net The reaction proceeds via triplet energy transfer from the excited ruthenium complex to an eniminium ion formed in situ, allowing for enantioselective control over the product. researchgate.net This demonstrates how combining the photocatalyst with other catalytic cycles can precisely control the reaction outcome.

Advanced Research in Functional Materials and Sensing with Ru Bpz 3 Pf6 2

Incorporation into Diverse Polymeric and Inorganic Matrices

The immobilization of [Ru(bpz)3][PF6]2 and related ruthenium polypyridyl complexes within different support matrices is a key strategy for the development of practical optical sensors and catalytic systems. researchgate.net These matrices provide a stable environment, prevent leaching of the complex, and can influence the photophysical behavior of the embedded luminophore. researchgate.netdcu.ie

Chitosan (B1678972), a biocompatible and biodegradable polymer, has been utilized as a matrix for embedding ruthenium complexes to develop optical sensors. For instance, luminescent films based on the related complex [Ru(bpy)3]2+ incorporated into chitosan have been developed for temperature sensing. researchgate.net The principle relies on the temperature-dependent luminescence lifetime of the ruthenium complex. researchgate.net The porous and hydrophilic nature of chitosan allows for good dispersion of the complex and interaction with the target analyte. The integration of [Ru(bpz)3][PF6]2 into chitosan films follows a similar principle, aiming to leverage the polymer's processability and biocompatibility for creating robust sensing films. The functional groups on the chitosan backbone can interact with the complex, influencing its photophysical properties and the sensor's response.

Zeolites and mesoporous silica (B1680970) materials like MCM-41 and MSU-3 are excellent host matrices due to their high surface area, ordered pore structures, and chemical inertness. mdpi.comresearchgate.net Entrapping ruthenium complexes within these porous materials enhances their photostability and provides a controlled environment for sensing applications. researchgate.net For example, [Ru(bpy)2(Bpy-Si)]2+ has been covalently grafted onto MSU-3 silica networks for oxygen sensing. researchgate.net The defined pore structure of these materials can control the access of analytes to the entrapped complex, improving selectivity and response time. While some ruthenium dyes embedded in mesoporous silica have shown non-linear calibration plots for oxygen sensing, the rigid silica framework is known to suppress the photodissociation of ligands, thereby improving the long-term stability of the photocatalyst. researchgate.netmdpi.com

Table 1: Comparison of Host Matrices for Ruthenium Complex Immobilization

Matrix TypeKey AdvantagesExample ApplicationRelevant Findings
Chitosan Biocompatibility, biodegradability, film-forming ability.Temperature SensingThe luminescence decay times of the embedded complex show strong temperature dependence. researchgate.net
Mesoporous Silica High surface area, tunable pore size, enhanced photostability.Oxygen SensingProvides a rigid environment that can suppress photodegradation of the complex. researchgate.netresearchgate.net
Sol-Gel Optical transparency, tunable porosity and polarity, low-temperature processing.Oxygen & pH SensingThe matrix can inhibit photodecomposition pathways that occur in solution. dcu.ie
Ionic Liquids Low vapor pressure, high electrochemical stability, tunable solvent properties.Spectroscopy, CatalysisCan be used to study the intrinsic dynamics of the complex under unique solvent conditions. rsc.orgresearchgate.net

The sol-gel process offers a versatile, low-temperature method for encapsulating luminescent dyes like [Ru(bpz)3][PF6]2 within an inorganic glass matrix. dcu.ieresearchgate.net These materials are attractive for optical sensing due to their glass-like transparency, high porosity, and large surface areas. cmu.edu The photophysical properties of the entrapped complex, such as its emission energy and lifetime, are significantly influenced by the sol-gel microenvironment, including factors like pH, polarity, and matrix rigidity. dcu.ieresearchgate.netrsc.org This allows for the tuning of the sensor's properties by altering the sol-gel preparation conditions. acs.org For example, incorporating organosilicon precursors can modify the polarity and improve oxygen diffusivity within the matrix. acs.org A key advantage is that immobilization within the sol-gel matrix can enhance the photostability of ruthenium complexes by inhibiting the population of photoactive states that lead to decomposition in solution. dcu.iersc.org

The formation of thin films of [Ru(bpz)3][PF6]2 and similar complexes on semiconductor surfaces like titanium dioxide (TiO2) and zirconium dioxide (ZrO2) is critical for applications in photocatalysis and dye-sensitized devices. researchgate.net The excited state of the ruthenium complex can interact with the semiconductor, typically through electron transfer. The dynamics of this process are central to the device's function. Studies on Ru(bpy)32 films on TiO2 and ZrO2 have shown that the luminescence of the complex is quenched by the semiconductor, with TiO2 being a much more efficient quencher due to faster electron injection from the complex's excited state into the TiO2 conduction band. researchgate.net The presence of other sensitizing dyes on the surface can further modify these electron transfer dynamics. researchgate.net This ability to form films and engage in photoinduced electron transfer makes [Ru(bpz)3][PF6]2 a candidate for applications like visible-light-driven CO2 reduction when anchored to TiO2.

Room-temperature ionic liquids (RTILs) are a class of solvents with unique properties, including negligible vapor pressure and high electrochemical stability, making them attractive media for studying the intrinsic properties of dissolved species. rsc.orgresearchgate.net The behavior of ruthenium polypyridyl complexes in RTILs has been investigated to understand the influence of this distinct solvent environment on their excited-state dynamics. nih.gov Studies using ultrafast spectroscopy on the related [Ru(bpy)3]2+ complex in an imidazolium-based ionic liquid revealed the kinetics of intersystem crossing and intramolecular vibrational relaxation. rsc.orgresearchgate.net The diffusion coefficients of these charged complexes in ionic liquids are influenced not only by the viscosity of the liquid but also by the charge densities of the complex and the ionic liquid's constituent ions. researchgate.net This research provides fundamental insights into electron transfer processes in these novel media, which is relevant for the application of [Ru(bpz)3][PF6]2 in electrochemistry and photocatalysis in ionic liquid environments. researchgate.net

Formation of Thin Films on Semiconductor Surfaces (e.g., TiO2, ZrO2)

Luminescent Sensing Mechanisms and Applications

The primary application of [Ru(bpz)3][PF6]2 and related complexes in sensing is based on the modulation of their luminescence properties upon interaction with an analyte. The most common mechanism is the quenching of the metal-to-ligand charge transfer (MLCT) excited state.

The fluorescence of these complexes is strongly reduced by the presence of molecular oxygen, which makes them highly effective as probes for oxygen sensors. cyanagen.com The sensing can be based on measuring the change in luminescence intensity or, more robustly, the change in the luminescence lifetime. This principle has been applied in various matrices, including sol-gels and polymers. ethz.ch

Furthermore, by functionalizing the bipyrazine or ancillary ligands with specific receptor units, sensors for other analytes can be designed. For example, ruthenium complexes incorporating urea (B33335) or triazole groups have been developed for the selective recognition of anions like sulfate, dihydrogen phosphate, fluoride (B91410), and cyanide. nih.govmdpi.com The binding of the anion to the receptor unit perturbs the electronic structure of the complex, resulting in a detectable change in its luminescence, often through quenching. nih.govrsc.org The strong photo-oxidizing nature of the [Ru(bpz)3]2+ excited state (+1.45 V vs SCE) also makes it a valuable photocatalyst for a range of oxidatively induced organic transformations. beilstein-journals.org

Table 2: Luminescent Sensing Applications of Ruthenium Polypyridyl Complexes

AnalyteSensing MechanismKey Feature of ComplexReference
Oxygen (O2) Luminescence quenching of the 3MLCT state.High sensitivity of the excited state to quenching by O2. acs.orgcyanagen.comethz.ch
Anions (e.g., F-, CN-, H2PO4-) Luminescence quenching upon anion binding.Ligands functionalized with anion-binding motifs (e.g., ureas, triazoles). nih.govmdpi.comrsc.org
Temperature Temperature-dependent luminescence lifetime.The non-radiative decay rate from the excited state is sensitive to temperature changes. researchgate.netmdpi.com
pH Change in luminescence upon protonation/deprotonation.Incorporation of pH-sensitive functional groups on the ligands.

Oxygen Sensing via Luminescence Quenching

The strong luminescence of [Ru(bpz)3][PF6]2 and its sensitivity to molecular oxygen make it an excellent candidate for optical oxygen sensors. cyanagen.com The underlying principle of this application is the process of luminescence quenching, where the presence of oxygen deactivates the excited state of the ruthenium complex, leading to a decrease in emission intensity and lifetime. mdpi.com This process is primarily a dynamic quenching mechanism, involving collisional encounters between the excited complex and oxygen.

The relationship between the luminescence intensity and the concentration of the quencher (oxygen) is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[O₂]

where:

I₀ is the luminescence intensity in the absence of oxygen.

I is the luminescence intensity in the presence of oxygen.

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.

[O₂] is the concentration of oxygen. acs.org

A plot of I₀/I versus [O₂] yields a straight line with a slope equal to Kₛᵥ, allowing for quantitative determination of oxygen concentration. acs.org The efficiency of quenching is dependent on factors such as the excited-state lifetime of the luminophore and the bimolecular quenching rate constant. acs.org Ruthenium complexes like [Ru(bpz)3][PF6]2 are advantageous for this application due to their high chemical and photochemical stability, intense absorption in the visible region, and long-lived excited states. cyanagen.combenthamscience.com

Table 1: Representative Stern-Volmer Data for a [Ru(II)]-based Oxygen Sensor. This table illustrates the typical response of a ruthenium complex-based sensor to varying oxygen concentrations, showing a linear relationship as described by the Stern-Volmer equation.
Oxygen Concentration (%)Relative Luminescence Intensity (I)I₀/I
01001.0
20502.0
40333.0
60254.0
80205.0
100175.9

Temperature Sensing Based on Luminescence Intensity and Lifetime Changes

The luminescence properties of [Ru(bpz)3][PF6]2 are also notably dependent on temperature, a characteristic that is exploited for optical temperature sensing. mdpi.com The mechanism behind this temperature sensitivity involves the thermal population of a non-emissive, metal-centered (³MC) excited state from the emissive metal-to-ligand charge transfer (³MLCT) state. mdpi.com

As the temperature increases, the rate of thermal activation to the ³MC state increases. This provides an efficient non-radiative decay pathway for the excited state, leading to a decrease in both the luminescence intensity and the excited-state lifetime. mdpi.comaip.org The weak ligand field strength of the bipyrazine ligands in [Ru(bpz)3]²⁺ brings the ³MLCT and the dissociative ³MC excited states closer in energy, resulting in a high sensitivity to temperature changes. mdpi.com

However, this efficient promotion to the ³MC state can also lead to photodegradation, which may limit its long-term applicability in sensing. mdpi.com Despite this, the pronounced and predictable change in its luminescence lifetime with temperature makes it a subject of significant research interest. mdpi.com The behavior is often modeled by fitting experimental lifetime data at various temperatures to an equation that accounts for the thermally activated process. mdpi.com

Table 2: Luminescence Lifetime of [Ru(bpz)3]²⁺ as a Function of Temperature. This table shows the significant decrease in the luminescence lifetime of the complex as temperature increases, highlighting its potential as a temperature-sensitive probe.
Temperature (°C)Luminescence Lifetime (ns)
5~350
15~250
25~150
35~80
45~40

Data adapted from studies on the photophysical properties of [Ru(bpz)3]²⁺ in solution. mdpi.com

General Principles of Anion Sensing with Ruthenium Complexes

Ruthenium(II) polypyridyl complexes are versatile platforms for the design of chemosensors for anions. benthamscience.commdpi.com The general principle involves incorporating a recognition motif into the ligand structure that can interact with the target anion. This interaction then perturbs the photophysical or electrochemical properties of the ruthenium complex, leading to a measurable signal, such as a change in color or luminescence. mdpi.comnih.gov

Several interaction mechanisms are employed for anion recognition:

Hydrogen Bonding: Ligands can be functionalized with groups like amides, ureas, or imidazoles that act as hydrogen bond donors. mdpi.comnih.gov The binding of an anion through hydrogen bonds can alter the electronic properties of the ligand, thereby affecting the energy of the MLCT state and the resulting emission. maynoothuniversity.ie

Deprotonation: Highly basic anions, such as fluoride or acetate (B1210297), can deprotonate acidic N-H groups on the ligand, causing significant changes in the absorption and emission spectra. maynoothuniversity.ie

Electrostatic and Lewis Acid-Base Interactions: The positive charge of the [Ru(II)] center can electrostatically attract anions. Additionally, Lewis acidic sites can be incorporated into the ligand framework to directly coordinate with anions. nih.govmdpi.com

Displacement Assays: In this approach, a heterobimetallic complex is formed, for instance, by coordinating a second metal ion (like Cu²⁺) to a specific site on the ruthenium complex's ligand. nih.gov The luminescence of the ruthenium center is often quenched in this state. The introduction of an anion that has a high affinity for the second metal ion can displace it, restoring the luminescence of the ruthenium complex. nih.gov This "turn-on" response is highly selective and can even be effective in aqueous solutions. nih.gov

Table 3: Principal Mechanisms for Anion Sensing with Ruthenium Complexes. This table summarizes the common strategies used to design ruthenium-based anion sensors.
Interaction MechanismDescriptionTypical Target Anions
Hydrogen BondingLigand contains H-bond donor groups that interact with the anion.Cl⁻, Br⁻, H₂PO₄⁻
DeprotonationBasic anion removes a proton from an acidic site on the ligand.F⁻, CH₃COO⁻, OH⁻
Lewis Acid-Base InteractionAnion coordinates to a Lewis acidic center on the sensor.F⁻, CN⁻
Displacement from HeterometalAnion displaces a quenching metal ion, restoring luminescence.S²⁻, CN⁻, Pyrophosphate

Development of Photoresponsive and Stimuli-Responsive Materials

The unique reactivity of the [Ru(bpz)3]²⁺ excited state makes it a valuable tool in the synthesis of photoresponsive and stimuli-responsive materials. nih.gov Due to the electron-deficient bipyrazine ligands, the excited state of the complex is a powerful photooxidant. nih.govbeilstein-journals.org This property is harnessed in photoredox catalysis to initiate a variety of organic transformations under mild conditions using visible light. chemicalbook.comsamaterials.comresearchgate.net These photocatalytic reactions enable the creation of complex molecules and polymers, effectively embedding photoresponsiveness into the material's structure.

The development of stimuli-responsive materials often involves integrating ruthenium complexes into larger systems, such as polymers or nanoparticles. For example, ruthenium complexes have been incorporated into block copolymers to create micelles that can release a payload in response to external triggers like temperature, pH, or ultrasound. researchgate.net In such systems, the stimulus induces a change in the polymer's structure, leading to the release of the encapsulated ruthenium complex.

Furthermore, the phenomenon of photoisomerization, where light induces a change in the geometric arrangement of ligands around the ruthenium center, is a key mechanism for creating photochromic and photoresponsive materials. researchgate.netresearchgate.netsemanticscholar.org While cis-trans isomerization is more common in complexes with monodentate ligands, the principles of light-induced structural changes are fundamental to designing materials whose properties can be controlled by light. The strong oxidizing power and distinct photophysical properties of [Ru(bpz)3][PF6]2 make it a prime candidate for integration into such advanced, smart materials. nih.gov

Theoretical and Computational Chemistry Approaches to Ru Bpz 3 Pf6 2

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are the cornerstone computational methods for investigating the ground and excited states of medium-to-large molecules like [Ru(bpz)3]2+. These methods balance computational cost with accuracy, making them ideal for studying the complex's electronic structure, spectroscopic properties, and potential energy surfaces.

DFT calculations are routinely used to predict the geometry and electronic structure of [Ru(bpz)3]2+ in its ground state. The molecular orbital (MO) picture that emerges is characteristic of ruthenium polypyridyl complexes. The highest occupied molecular orbitals (HOMOs) are typically centered on the ruthenium metal's t2g-like orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the π* orbitals of the bipyrazine (bpz) ligands. The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the complex's spectroscopic and redox properties.

The interaction and mixing between the metal d-orbitals and the ligand π* orbitals are crucial for the intense metal-to-ligand charge-transfer (MLCT) transitions that define the complex's photochemistry. researchgate.netresearchgate.net In the analogous and extensively studied [Ru(bpy)3]2+ complex, this Ru(4d)-bpy(π) mixing is significant. researchgate.net For [Ru(bpz)3]2+, the nitrogen-rich bipyrazine ligands lower the energy of the π orbitals compared to bipyridine, influencing the energy of the MLCT states. DFT calculations can quantify the composition of these frontier orbitals, providing insights into the nature of its electronic transitions. Spin density calculations on the reduced or excited states further reveal how charge is distributed across the molecule, for instance, whether an added electron or an excited electron localizes on a single bpz ligand or delocalizes over all three. arxiv.orgacs.org

Table 1: Representative Molecular Orbital Characteristics for Ruthenium Polypyridyl Complexes
OrbitalPrimary CharacterDescriptionRelevance
LUMO+n Ligand-based πUnoccupied orbitals localized on the bipyrazine ligands.Acceptor orbitals in MLCT transitions; determine the reduction potential.
LUMO Ligand-based πThe lowest-energy unoccupied orbitals, primarily centered on the bpz ligands.Key orbital in the primary photoexcitation (MLCT transition).
HOMO Metal-based d (t2g)The highest-energy occupied orbitals, dominated by ruthenium d-orbital character.Source of the electron in the lowest-energy MLCT transition; determines the oxidation potential.
HOMO-n Metal/Ligand-basedDeeper occupied orbitals with varying degrees of metal and ligand character.Contribute to higher-energy electronic transitions.

Understanding the photophysics and photostability of [Ru(bpz)3]2+ requires mapping the potential energy surfaces (PES) of its electronic ground and, more importantly, its excited states. nih.gov Following photoexcitation to the singlet MLCT (¹MLCT) state, the complex typically undergoes rapid intersystem crossing to the corresponding triplet state (³MLCT). The ³MLCT state is often the starting point for luminescence or further photochemical reactions.

A critical deactivation pathway that competes with luminescence involves a metal-centered (MC) or ligand-field (dd) excited state. unige.ch Computational chemists map the PES along key coordinates, such as the Ru-N bond distance, to find the transition state and energy barrier between the emissive ³MLCT state and a non-emissive ³MC state. arxiv.orgunige.ch For the model complex [Ru(bpy)3]2+, extensive theoretical work shows that the PES is complex, involving multiple minima and pathways for dissociation. arxiv.org The barrier between the ³MLCT and ³MC states is a crucial parameter determining the complex's luminescence quantum yield and photostability at room temperature. unige.ch Similar computational explorations for [Ru(bpz)3]2+ are vital to understanding its unique photophysical properties.

TD-DFT is a powerful tool for simulating electronic absorption spectra, providing insights into the energies and characters of the underlying electronic transitions. scispace.com Calculations can reproduce the intense visible absorption band of [Ru(bpz)3]2+ and assign it to specific MLCT transitions from the Ru(d) orbitals to the bpz(π*) orbitals. researchgate.net Furthermore, TD-DFT can predict the properties of transient species. For instance, the excited-state absorption spectrum of [Ru(bpz)3]2+ has been measured experimentally via laser flash photolysis. researchgate.net TD-DFT calculations on the ³MLCT state would be used to assign the observed transient absorptions to specific transitions, such as ligand-to-ligand or metal-centered transitions.

Similarly, pulse radiolysis can generate the one-electron reduced form, [Ru(bpz)3]+. researchgate.net The absorption spectrum of this species shows intense bands in the near-UV and visible regions, which are attributed to transitions within the reduced bipyrazine ligand. researchgate.net TD-DFT calculations on this open-shell species can validate these assignments and provide a detailed electronic picture of the reduced complex.

Table 2: Spectroscopic Data and Computational Correlation for [Ru(bpz)3]2+ and Related Species
SpeciesExperimental DataComputational MethodInsights Provided
[Ru(bpz)3]2+ (Ground State) Strong visible absorption (MLCT band) uni-mainz.deTD-DFTPrediction of vertical excitation energies; assignment of absorption bands to specific MO transitions. researchgate.net
*[Ru(bpz)3]2+ (Excited State) Transient absorption spectrum observed at ~480-490 nm. researchgate.netTD-DFT on Triplet StateAssignment of excited-state absorption features to transitions originating from the ³MLCT state.
[Ru(bpz)3]+ (Reduced State) Intense absorption bands observed at ~340 nm and ~480 nm. researchgate.netTD-DFT on Doublet StateAssignment of spectral bands to transitions localized on the reduced bpz ligand. researchgate.net

Mapping of Potential Energy Surfaces (PES) for Ground and Excited States

Molecular Dynamics (MD) Simulations for Dynamic Processes

While DFT calculations describe static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of [Ru(bpz)3]2+ in solution. Using classical force fields or, for higher accuracy, a combination of quantum mechanics and molecular mechanics (QM/MM), MD simulations track the motions of the complex and surrounding solvent molecules over time. nih.govresearchgate.net

For the analogous [Ru(bpy)3]2+ cation, MD simulations have provided detailed insights into its solvation structure in water. nih.govresearchgate.netaip.org These studies reveal an organized first solvation shell where water molecules intercalate between the ligands. nih.govresearchgate.net The simulations can also compute dynamic properties, such as the residence time of solvent molecules in this first shell, which is significantly longer than in bulk water. nih.govresearchgate.net This solvent organization is critical as it influences the ultrafast relaxation dynamics that follow photoexcitation. nih.gov Similar MD studies on [Ru(bpz)3]2+ would elucidate how its specific ligand structure and the presence of counter-ions ([PF6]⁻) affect its interaction with different solvents, which is key to understanding its behavior in photocatalytic applications.

Computational Modeling of Energy and Electron Transfer Kinetics

Ruthenium complexes are central to photocatalysis due to their ability to mediate electron transfer. Computational modeling provides a framework for understanding and predicting the kinetics of these fundamental processes. By combining DFT calculations with concepts from Marcus theory, it is possible to estimate the rates of electron transfer. nih.govacs.org

QM/MM molecular dynamics simulations have been successfully used to study the oxidation of both the ground (singlet) and excited (triplet) states of [Ru(bpy)3]2+. nih.govacs.org These simulations allow for the calculation of key parameters that govern electron transfer kinetics: the driving force (related to redox potentials) and the reorganization energy. The results for [Ru(bpy)3]2+ show that its redox reactions closely follow the predictions of Marcus theory. nih.govacs.org These computational approaches can be applied to [Ru(bpz)3]2+ to understand how its more electron-accepting bipyrazine ligands modulate its redox potentials and the kinetics of it quenching or being quenched in photocatalytic cycles. Furthermore, advanced computational methods can model the kinetics of energy transfer and intersystem crossing by calculating spin-orbit couplings, which are essential for the efficient population of the long-lived triplet states necessary for photochemistry. researchgate.net

Quantum Chemical Characterization of Transient Reaction Intermediates

Photocatalytic cycles involve numerous short-lived species, including excited states and one-electron redox products. Quantum chemical calculations are essential for characterizing these transient intermediates. wisc.edu The primary transient species after light absorption is the ³MLCT excited state, *[Ru(bpz)3]2+. DFT calculations can predict its optimized geometry, which is often slightly distorted from the ground state, and its electronic structure, where one electron has moved from the metal to a ligand.

Experimental techniques like nanosecond transient absorption spectroscopy provide spectra of these intermediates. researchgate.netd-nb.info As mentioned in section 8.1.3, DFT and TD-DFT are crucial for assigning these experimental spectra to specific electronic structures. researchgate.net For example, the transient absorption of *[Ru(bpz)3]2+ can be compared with the calculated spectrum of the reduced species, [Ru(bpz)3]+, to identify features related to the ligand radical anion. researchgate.net More advanced experimental methods, such as time-resolved X-ray absorption spectroscopy, can probe the electronic and geometric structure of transient species with element specificity, and their interpretation relies heavily on high-level quantum chemical calculations. researchgate.net These combined experimental and computational strategies are vital for building a complete, time-resolved picture of the photochemical pathways of [Ru(bpz)3]2+.

Comparative Studies and Structure Function Relationships Within Ruthenium Polypyridyl Complexes

Comparative Analysis of [Ru(bpz)₃]²⁺ with [Ru(bpy)₃]²⁺ and Other Polypyridyl Analogues

The substitution of the common 2,2'-bipyridine (B1663995) (bpy) ligand with 2,2'-bipyrazine (B159260) (bpz) induces significant changes in the electronic structure and resultant properties of the ruthenium complex.

Differences in Redox Potentials and Photo-Oxidizing/Reducing Abilities

The introduction of electron-withdrawing nitrogen atoms in the bipyrazine ligand makes [Ru(bpz)₃]²⁺ easier to reduce and a more potent photo-oxidant compared to its bipyridine analogue, [Ru(bpy)₃]²⁺. The ground-state reduction potential for [Ru(bpz)₃]²⁺ is significantly less negative (-0.50 V vs. SCE) than that of [Ru(bpy)₃]²⁺ (-1.22 V to -1.33 V vs. SCE). researchgate.netnih.gov This indicates that the bpz-based complex accepts an electron more readily.

Upon photoexcitation, the differences become even more pronounced. The excited state of a ruthenium polypyridyl complex can act as both a stronger reductant and a stronger oxidant than its ground state. nih.govwikipedia.org For [Ru(bpz)₃]²⁺, the excited state is a much stronger oxidizing agent, with a reduction potential (E₁/₂*II/I) of +1.45 V vs SCE. beilstein-journals.org In contrast, the excited state of [Ru(bpy)₃]²⁺ is a weaker oxidant, with a corresponding potential of +0.77 V vs SCE. nih.govbeilstein-journals.org This enhanced photo-oxidizing ability of [Ru(bpz)₃]²⁺ stems from the π-deficient nature of the bipyrazine ligands, which stabilizes the reduced state of the complex after it accepts an electron. researchgate.netnih.govacs.org

ComplexGround State E₁/₂(II/I) (V vs. SCE)Ground State E₁/₂(III/II) (V vs. SCE)Excited State E*₁/₂(II/I) (V vs. SCE)Primary Photochemical Character
[Ru(bpz)₃]²⁺-0.50 researchgate.net~1.9 (estimated)+1.45 beilstein-journals.orgStrongly Photo-oxidizing researchgate.netnih.gov
[Ru(bpy)₃]²⁺-1.33 nih.gov+1.29 nih.gov+0.77 nih.govbeilstein-journals.orgPhotoreductant & Moderate Photo-oxidant nih.govwikipedia.org

Contrasting Photophysical Properties and Excited State Lifetimes

The photophysical properties of [Ru(bpz)₃]²⁺ also differ markedly from those of [Ru(bpy)₃]²⁺. The absorption spectrum of [Ru(bpy)₃]²⁺ is characterized by a strong metal-to-ligand charge transfer (MLCT) band around 452 nm. wikipedia.org Upon excitation, it relaxes to a relatively long-lived triplet excited state (³MLCT) with a lifetime of approximately 650-1100 ns in aqueous or acetonitrile (B52724) solutions and emits light around 620 nm. nih.govwikipedia.org

Complexes with π-deficient ligands like bipyrazine generally exhibit red-shifted absorption and emission spectra compared to [Ru(bpy)₃]²⁺. However, their excited-state lifetimes are often shorter. The increased electronic coupling and the lower energy of the bpz-centered π* orbitals can facilitate non-radiative decay pathways, leading to a faster return to the ground state. While the homoleptic [Ru(bpz)₃]²⁺ is luminescent, it is also known to be only moderately photostable and can be susceptible to the light-induced loss of a ligand (photodechelation). researchgate.net This contrasts with the high photostability of [Ru(bpy)₃]²⁺.

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Excited State Lifetime (τ)Key Feature
[Ru(bpz)₃]²⁺~440-450 d-nb.infoNot specified in resultsShorter than [Ru(bpy)₃]²⁺ Moderate photostability, prone to photodechelation researchgate.net
[Ru(bpy)₃]²⁺452 wikipedia.org620 wikipedia.org650-1100 ns nih.govwikipedia.orgHigh photostability, strong luminescence wikipedia.org

Mechanistic Divergence in Photoinduced Processes (e.g., PCET, EnT/ET competition)

The differing electronic properties of [Ru(bpz)₃]²⁺ and [Ru(bpy)₃]²⁺ lead to distinct mechanistic pathways in photoinduced reactions. The primary deactivation pathways for the excited state are energy transfer (EnT) and electron transfer (ET).

For [Ru(bpy)₃]²⁺, photocatalysis often proceeds through either a reductive or oxidative quenching cycle. nih.gov In the reductive cycle, the excited state acts as an oxidant, is reduced by a sacrificial donor, and the resulting potent Ru(I) species reduces a substrate. In the oxidative cycle, the excited state acts as a reductant, is oxidized by an acceptor, and the resulting powerful Ru(III) species oxidizes a substrate. nih.gov

For [Ru(bpz)₃]²⁺, its highly oxidizing excited state strongly favors oxidative quenching pathways involving photoinduced electron transfer (PET) from a substrate to the complex. researchgate.net This property has been exploited in reactions with biological molecules like DNA, where the excited complex can abstract an electron from guanine (B1146940) residues. researchgate.net

The competition between EnT and ET is governed by the relative energies of the excited states and the redox potentials of the interacting species. In bichromophoric systems, changing the solvent can alter the energy levels of the excited states, effectively switching a quenching mechanism between EnT and ET. rsc.org

Furthermore, some ruthenium complexes can engage in proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. In the excited state, the acidity of coordinated ligands can change dramatically, making the complex a potent formal hydrogen atom donor. rsc.org While detailed PCET studies on [Ru(bpz)₃]²⁺ itself are not prominent, its electronic structure, capable of readily accepting an electron, makes it a candidate for participating in such mechanisms, particularly when interacting with proton-donating substrates.

Impact of Ligand Architecture on Photochemical Reactivity

Role of π-Deficient Ligands (e.g., Bipyrazine vs. Bipyridine, Tetraazaphenanthrene)

The replacement of carbon atoms with nitrogen atoms in the aromatic rings of the ligands, moving from bipyridine (bpy) to bipyrazine (bpz) and then to ligands like 1,4,5,8-tetraazaphenanthrene (TAP), systematically lowers the energy of the ligand-based π* orbitals. These are known as π-deficient or π-accepting ligands.

This modification has a profound effect on the resulting ruthenium complex. The lower-energy π* orbitals act as a better sink for the electron in the MLCT excited state. This has several consequences:

Increased Oxidizing Power : The excited state becomes more strongly oxidizing because the electron transfer from a substrate to the ligand-based orbital is more favorable. researchgate.net Complexes like [Ru(TAP)₂dppz]²⁺ and those containing bpz are known to cause photodamage to DNA through oxidation. universiteitleiden.nlmaynoothuniversity.ie

Tuning of Photoreactivity : By mixing ligands, such as in [Ru(bpy)₂(bpz)]²⁺, the properties can be tuned. The electron added upon reduction will localize on the most easily reduced ligand, which is bpz. researchgate.net This allows for precise control over the complex's redox potentials and reactivity. researchgate.net

Steric and Electronic Effects of Ligand Substituents on Complex Performance

Beyond the core aromatic structure, the addition of substituents to the polypyridyl ligands provides another layer of control over the complex's performance. These effects can be broadly categorized as electronic and steric.

Electronic Effects : Attaching electron-donating groups (e.g., methyl, -CH₃) or electron-withdrawing groups (e.g., esters, -COOR) to the ligand framework directly modifies the electron density at the ruthenium center and on the ligands themselves. Electron-donating groups increase electron density, making the complex easier to oxidize (lower Ru(III)/Ru(II) potential) and harder to reduce. sci-hub.stresearchgate.netacs.org This can decrease photo-oxidizing strength but may enhance photoreducing capabilities.

Steric Effects : Introducing bulky substituents near the metal center can impose significant steric strain. sci-hub.stresearchgate.net This strain can facilitate ligand dissociation upon photoexcitation, a property exploited in the design of photoactivated chemotherapy (PACT) agents where a blocking ligand is released by light to reveal a reactive coordination site. acs.orgresearchgate.net However, steric hindrance can also prevent certain reactions; for instance, bulky groups can shield the metal center from interaction with substrates or prevent unwanted dimerization. sci-hub.st The strategic placement of substituents can therefore be used to direct reactivity down a specific mechanistic pathway. sci-hub.stresearchgate.net

Principles of Rational Design for Novel Ruthenium Complexes with Tailored Properties

The archetypal complex, [Ru(bpy)₃]²⁺, serves as a frequent benchmark in these comparative studies. chalmers.sechalmers.se It is known for its robust photophysical and electrochemical stability, a visible light metal-to-ligand charge transfer (MLCT) absorption, and a relatively long-lived excited state. chalmers.sechalmers.se By systematically replacing or modifying the 2,2'-bipyridine (bpy) ligands, researchers can fine-tune the complex's behavior.

A key strategy in rational design is the alteration of a ligand's electronic properties. nih.govacs.org This can be achieved by introducing electron-donating or electron-withdrawing functional groups or by incorporating different heteroatoms into the ligand's aromatic system. acs.org For instance, the 2,2'-bipyrazine (bpz) ligand in [Ru(bpz)₃]²⁺ is significantly more electron-deficient than bpy due to the presence of two additional nitrogen atoms. nih.gov This modification has profound effects:

Tuning Redox Potentials: The electron-deficient nature of the bpz ligands makes the [Ru(bpz)₃]²⁺ complex a much stronger oxidizing agent in its excited state compared to [Ru(bpy)₃]²⁺. nih.gov The excited state redox potential of [Ru(bpz)₃]²⁺ is significantly more positive (+1.45 V vs SCE), enabling it to catalyze oxidatively induced transformations that are inaccessible to less oxidizing complexes. nih.gov Electrochemical measurements show that lowering the energy of the ligand's π* orbitals, as is the case with bpz, leads to more positive Ru³⁺/²⁺ redox potentials. nih.govacs.org

Modifying Photophysical Properties: Ligand modification directly impacts the absorption and emission spectra of the complexes. The MLCT absorptions can be shifted to lower or higher energies. nih.gov Replacing bpy with more electron-accepting ligands like bpz generally stabilizes the receiving orbital on the ligand, which can alter the energy of the MLCT transition. nih.gov Furthermore, the introduction of different ligands can create new excited states, such as ligand-to-ligand charge transfer (LLCT) or intraligand charge transfer (ILCT) states, which can compete with or quench the emissive ³MLCT state, thereby affecting the complex's luminescence quantum yield and lifetime. rsc.org

Controlling Excited-State Lifetimes: The geometry and rigidity of the ligand framework are crucial for determining the lifetime of the excited state. Distortions in the excited state can provide non-radiative decay pathways, shortening the lifetime. By designing more rigid or sterically demanding ligands, it is possible to suppress these deactivation pathways and achieve significantly longer excited-state lifetimes, which is critical for applications requiring bimolecular reactions like photocatalysis. chalmers.se

Interactive Data Table: Comparative Properties of Ruthenium Polypyridyl Complexes

The following table compares the electrochemical and photophysical properties of [Ru(bpz)₃]²⁺ with its well-known counterpart, [Ru(bpy)₃]²⁺, and a related heteroleptic complex. The data illustrates the impact of ligand modification.

CompoundRu(III/II) Potential (V vs. Fc⁺/Fc)Absorption λₘₐₓ (nm) (MLCT)Emission λₘₐₓ (nm)
[Ru(bpy)₃]²⁺~1.00 wiley-vch.de452 wiley-vch.de650 acs.org
[Ru(bpz)₃]²⁺>1.45 (vs SCE)* nih.gov415, 450 researchgate.net-
[Ru(bpy)₂(bpz)]²⁺-440, 480 researchgate.net-

*Note: The redox potential for [Ru(bpz)₃]²⁺ is for the excited state and referenced against SCE, highlighting its strong photo-oxidizing power. nih.gov Direct comparison with the ground state potential of [Ru(bpy)₃]²⁺ vs Fc⁺/Fc requires reference scale conversion but illustrates a significant increase in oxidizing strength.

Future Directions and Emerging Research Areas

Development of Advanced Photocatalytic Systems with Enhanced Efficiency and Selectivity

A primary objective in the field is the creation of more advanced photocatalytic systems that leverage the unique properties of [Ru(bpz)3][PF6]2 to achieve even greater efficiency and selectivity in chemical reactions. samaterials.comrsc.org The inherent catalytic activity of this complex is already exceptional, facilitating rapid reactions and high yields in processes like oxidation and reduction. samaterials.com However, the quest for improvement is ongoing, with a focus on overcoming challenges such as catalyst stability and reaction kinetics. rsc.orgacs.org

A significant area of exploration involves modifying the ligands of ruthenium complexes to fine-tune their photophysical and electrochemical properties. nih.gov While [Ru(bpz)3][PF6]2 is highly effective, research into derivatives aims to enhance stability and performance in specific applications. For instance, the development of water-soluble derivatives has shown promise in improving the stability and efficiency of photocatalytic systems for hydrogen production in aqueous environments. rsc.org

Furthermore, mechanistic studies are crucial for designing more efficient systems. nih.govresearchgate.net Understanding the intricate steps of photocatalytic cycles, from light absorption and electron transfer to catalyst regeneration, allows for the rational design of reaction conditions and cocatalysts that maximize product yield and minimize unwanted side reactions. acs.orgresearchgate.net Research has shown that the efficiency of photocatalytic transformations is highly dependent on factors such as the choice of solvent and the presence of co-catalysts, which can influence the rate-determining steps of the reaction. researchgate.net

| Polymer Synthesis | Utilized in light-emitting electrochemical cells and as a triplet emitter in OLEDs. chemicalbook.com | Facilitates the creation of highly efficient and low-voltage devices. chemicalbook.com |

This table is generated based on available research data and is for informational purposes only.

Exploration of Next-Generation Photoactive Materials and Devices

The exceptional photophysical properties of [Ru(bpz)3][PF6]2 make it a foundational component for the development of next-generation photoactive materials and devices. chemicalbook.com Its ability to absorb visible light and initiate electron transfer processes is at the heart of its utility in technologies such as organic light-emitting diodes (OLEDs) and sensors. chemicalbook.com

Current research is focused on integrating [Ru(bpz)3][PF6]2 and its derivatives into novel material architectures to enhance their performance and stability. One promising approach involves anchoring ruthenium polypyridyl complexes onto materials like reduced graphene oxide. acs.org This covalent linkage can lead to enhanced photostability and photoactivity, opening doors for more robust and efficient devices. acs.org

The development of new ligands for ruthenium complexes is another active area of research. rsc.orgmdpi.com By systematically modifying the structure of the ligands surrounding the ruthenium center, scientists can precisely tune the complex's absorption and emission spectra, redox potentials, and excited-state lifetimes. rsc.orgresearchgate.net This "bottom-up" design approach is critical for creating materials with tailored properties for specific applications, from more efficient light-harvesting materials for solar cells to highly sensitive luminescent probes for biomedical imaging. researchgate.netgrafiati.com

Interdisciplinary Research Integrating [Ru(bpz)3][PF6]2 in Diverse Scientific Fields

The influence of [Ru(bpz)3][PF6]2 is extending beyond traditional chemistry into a variety of interdisciplinary research areas. Its unique combination of photophysical and electrochemical properties makes it an invaluable tool in fields ranging from biology to materials science.

In the realm of biological applications, photo-oxidizing ruthenium complexes based on π-deficient ligands like 2,2'-bipyrazine (B159260) are being explored for their potential as diagnostic and phototherapeutic agents. rsc.orgresearchgate.net These complexes can undergo a photo-induced electron transfer (PET) with biomolecules such as DNA and proteins, which can lead to the formation of covalent bonds. rsc.orgresearchgate.net This property is being investigated for applications in photodynamic therapy, where light is used to activate a drug to selectively destroy cancer cells.

Furthermore, the study of electron transfer processes involving ruthenium complexes is providing fundamental insights into biological systems. For example, new photoactive ruthenium complexes are being used to investigate the intricate redox kinetics of enzymes like cytochrome oxidase, a crucial component of the cellular respiration chain. nih.gov

The versatility of [Ru(bpz)3][PF6]2 and its derivatives ensures that they will continue to be at the forefront of scientific innovation. As researchers in diverse fields continue to explore the potential of this remarkable compound, we can expect to see the emergence of new technologies and a deeper understanding of fundamental scientific processes.

Q & A

Q. What are the critical initial characterization steps for [Ru(bpz)₃][PF₆]₂ obtained via AldrichCPR?

Q. How can researchers validate the purity of [Ru(bpz)₃][PF₆]₂ without vendor-provided analytical data?

Methodological Answer:

  • Use ¹H/¹³C NMR spectroscopy to confirm ligand integrity and absence of organic impurities (e.g., free bpz ligands) .
  • Perform HPLC-MS to detect trace impurities and verify molecular ion peaks ([M-PF₆]⁺ expected).
  • Apply ICP-OES to quantify residual metal contaminants (e.g., RuCl₃ byproducts) .
  • Cross-validate with FT-IR to identify PF₆⁻ counterion signatures (e.g., ν(P-F) ~740 cm⁻¹) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported photophysical data (e.g., excited-state lifetimes) for [Ru(bpz)₃][PF₆]₂?

Methodological Answer:

  • Systematically vary experimental conditions : solvent polarity, temperature, and oxygen content (e.g., degassing for triplet-state studies) .
  • Calibrate instruments (e.g., time-correlated single-photon counting) using standards (e.g., [Ru(bpy)₃]²⁺ with known τ = ~600 ns) .
  • Perform control experiments to isolate environmental effects (e.g., ligand protonation in acidic media).
  • Apply multivariate statistical analysis to distinguish experimental noise from intrinsic variability .

Example Workflow:

  • Hypothesis: Discrepancy arises from solvent-dependent ligand field effects.
  • Test: Measure τ in acetonitrile vs. aqueous buffers.
  • Analyze: Use Stern-Volmer plots to assess quenching dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.